8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-4-2-6-3-5-8(11)14-10(6)9(7)12/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGCGZUAVODHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173142 | |
| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19492-03-6 | |
| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19492-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019492036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPHNETIN 7-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H43B8D33LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173 - 174 °C | |
| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its Synonymous Nomenclature
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the synonyms and chemical identifiers for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.
Nomenclature and Synonyms
This compound is a hydroxycoumarin, a class of organic compounds characterized by a coumarin skeleton with one or more hydroxyl groups attached. This compound has been identified in various natural sources, including Artemisia carvifolia and Zanthoxylum schinifolium.[1] Accurate identification and consistent naming are crucial in scientific research and development. To that end, a comprehensive list of its synonyms and identifiers is presented below.
Table 1: Synonyms and Identifiers for this compound
| Type of Identifier | Synonym/Identifier |
| IUPAC Name | 8-hydroxy-7-methoxychromen-2-one[1] |
| Systematic Name | This compound[1] |
| Trivial Names | Daphnetin-7-methylether[1] |
| Daphnetin 7-methyl ether[1] | |
| 8-Hydroxy-7-methoxycoumarin[1] | |
| 7-methoxy-8-hydroxycoumarin[1] | |
| CAS Registry Number | 19492-03-6[1] |
| PubChem CID | 146487[1] |
| Other Identifiers | DTXSID00173142[1] |
| CHEMBL4779645[1] | |
| UNII-H43B8D33LB[1] | |
| HMDB0030692 |
Experimental Protocols and Signaling Pathways
Logical Relationship of Synonyms
The following diagram illustrates the hierarchical and relational structure of the various synonyms and identifiers for this compound.
References
Physical and chemical properties of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
This technical guide provides a comprehensive overview of the known physical and chemical properties of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a coumarin derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Physical Properties
This compound, also known by synonyms such as Daphnetin-7-methyl ether and 7-Methoxy-8-hydroxycoumarin, is a hydroxycoumarin.[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₄ | [1][2] |
| Molecular Weight | 192.17 g/mol | [1][2] |
| CAS Number | 19492-03-6 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 173 - 176°C | [1][4] |
| Boiling Point | 381.9°C at 760 mmHg | [4] |
| Flash Point | 158.3°C | [4] |
Spectroscopic Data
While detailed spectroscopic data specifically for this compound is limited in the provided search results, a representative mass spectrometry dataset from PubChem indicates a precursor ion at m/z 191.035 ([M-H]⁻) with product ions at 175.9, 162.9, and 147.0 m/z.[1] General methodologies for obtaining spectroscopic data for coumarin derivatives are outlined in the experimental protocols section.
Biological Activity
The biological activities of this compound are not extensively documented in the available literature. However, a study describes the synthesis of its derivatives with an expected beta-adrenolytic and antiarrhythmic activity.[5] This suggests potential applications in cardiovascular research. Generally, benzopyran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[6][7]
Experimental Protocols
Determination of Melting Point
The melting point of a solid compound like this compound can be determined using a capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Solubility Testing
The solubility of coumarin derivatives can be determined in various solvents using the static analytical method.[8]
Protocol:
-
An excess amount of the solid compound is added to a known volume of the test solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, by comparing the absorbance to a standard curve.[9][10]
Spectroscopic Analysis
NMR spectroscopy is used to determine the molecular structure of a compound.
Protocol:
-
A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation.[11][12]
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Protocol:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The FTIR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).[13][14][15]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Protocol:
-
The sample is introduced into the mass spectrometer, often via a liquid chromatography system (LC-MS).
-
The molecules are ionized, and the mass-to-charge ratio of the resulting ions is measured.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions to gain further structural information.[16][17]
Visualization of Experimental Workflow
As specific signaling pathways for this compound are not available, the following diagram illustrates a general experimental workflow for the characterization and preliminary biological screening of a synthesized coumarin derivative.
References
- 1. This compound | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19492-03-6 CAS MSDS (8-HYDROXY-7-METHOXYCOUMARIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. echemi.com [echemi.com]
- 5. [Synthesis of aminoalkaloids derived from this compound with expected beta-adrenolytic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. akinainc.com [akinainc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijres.org [ijres.org]
- 14. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring hydroxycoumarin. Known by synonyms such as 8-hydroxy-7-methoxycoumarin and Daphnetin-7-methyl ether, this compound has garnered interest for its potential applications, including its use as a fluorescent probe in biochemical assays.[1] This guide details the spectroscopic data, experimental protocols, and logical workflow required to unequivocally determine its molecular structure.
Compound Identity and Physicochemical Properties
A foundational step in structure elucidation is the compilation of basic physicochemical data. This information provides the initial constraints for spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [1][2] |
| Molecular Weight | 192.17 g/mol | [1][2] |
| CAS Number | 19492-03-6 | [1][2] |
| IUPAC Name | 8-hydroxy-7-methoxychromen-2-one | [2] |
| Melting Point | 173 - 174 °C | [2] |
| Appearance | Solid | [2] |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons, the vinyl protons of the α-pyrone ring, the methoxy group protons, and the hydroxyl proton. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are outlined below.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 6.2 | d | J ≈ 9.5 |
| H-4 | ~ 7.6 | d | J ≈ 9.5 |
| H-5 | ~ 7.0 | d | J ≈ 8.5 |
| H-6 | ~ 6.9 | d | J ≈ 8.5 |
| 7-OCH₃ | ~ 3.9 | s | - |
| 8-OH | ~ 9.0 - 10.0 | s (broad) | - |
2.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The expected chemical shifts are tabulated below.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 (C=O) | ~ 160 |
| C-3 | ~ 112 |
| C-4 | ~ 144 |
| C-4a | ~ 113 |
| C-5 | ~ 110 |
| C-6 | ~ 120 |
| C-7 | ~ 148 |
| C-8 | ~ 138 |
| C-8a | ~ 145 |
| 7-OCH₃ | ~ 56 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted as follows.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 3500 (broad) | O-H stretch (phenolic hydroxyl) |
| 3000 - 3100 | C-H stretch (aromatic and vinylic) |
| 1700 - 1740 | C=O stretch (α,β-unsaturated lactone) |
| 1580 - 1620 | C=C stretch (aromatic and vinylic) |
| 1200 - 1300 | C-O stretch (aryl ether) |
| 1100 - 1150 | C-O stretch (lactone) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.
2.3.1. Electron Ionization (EI) Mass Spectrometry
Under electron ionization, the molecular ion (M⁺˙) is expected at m/z 192. The fragmentation pattern of coumarins typically involves the loss of carbon monoxide (CO) from the lactone ring.
| m/z | Proposed Fragment |
| 192 | [M]⁺˙ |
| 164 | [M - CO]⁺˙ |
| 149 | [M - CO - CH₃]⁺ |
| 121 | [M - CO - CO - CH₃]⁺ |
2.3.2. Tandem Mass Spectrometry (MS/MS)
Tandem MS data from PubChem for the precursor ions [M-H]⁻ at m/z 191.035 and [M+H]⁺ at m/z 193.0495 reveals the following significant fragment ions, further confirming the structure.[2]
| Precursor Ion | Fragment Ions (m/z) |
| [M-H]⁻ (m/z 191.035) | 175.9, 162.9, 147 |
| [M+H]⁺ (m/z 193.0495) | 178, 161, 149 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis, isolation, and characterization of the target compound.
Proposed Synthesis
A plausible synthetic route to this compound can be adapted from established coumarin syntheses, such as the Pechmann condensation. A proposed multi-step synthesis is outlined below, based on procedures for similar compounds.
Step 1: Synthesis of 7-Hydroxy-8-nitrocoumarin This step involves the nitration of 7-hydroxycoumarin.
-
Materials: 7-hydroxycoumarin, concentrated nitric acid, concentrated sulfuric acid, ice, distilled water, ethanol.
-
Procedure:
-
Dissolve 7-hydroxycoumarin in concentrated sulfuric acid at 0°C in an ice bath.
-
Slowly add a cooled mixture of concentrated nitric and sulfuric acids dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for one hour.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude product, which will be a mixture of 6-nitro and 8-nitro isomers, and wash with cold water.
-
The 8-nitro derivative can be crystallized by concentrating the filtrate and cooling it in an ice bath, followed by recrystallization from ethanol.
-
Step 2: Reduction of the Nitro Group to an Amino Group The nitro group is reduced to an amine, for example, using a metal catalyst.
-
Materials: 7-Hydroxy-8-nitrocoumarin, tin(II) chloride or catalytic hydrogenation setup (e.g., H₂, Pd/C), ethanol, hydrochloric acid.
-
Procedure (using SnCl₂):
-
Reflux a mixture of 7-hydroxy-8-nitrocoumarin and an excess of tin(II) chloride in ethanol and concentrated hydrochloric acid.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the 8-amino-7-hydroxycoumarin.
-
Filter, wash with water, and dry the product.
-
Step 3: Diazotization and Hydrolysis to Introduce the Hydroxyl Group The amino group is converted to a hydroxyl group via a diazonium salt intermediate.
-
Materials: 8-Amino-7-hydroxycoumarin, sodium nitrite, sulfuric acid, water.
-
Procedure:
-
Dissolve 8-amino-7-hydroxycoumarin in dilute sulfuric acid and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
Gently warm the solution to decompose the diazonium salt, leading to the formation of the 7,8-dihydroxycoumarin and evolution of nitrogen gas.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
-
Step 4: Selective Methylation of the 7-Hydroxyl Group The final step is the selective methylation of the more acidic 7-hydroxyl group.
-
Materials: 7,8-Dihydroxycoumarin, dimethyl sulfate or methyl iodide, a weak base (e.g., potassium carbonate), acetone.
-
Procedure:
-
Reflux a mixture of 7,8-dihydroxycoumarin, a slight excess of dimethyl sulfate, and potassium carbonate in acetone.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter off the base and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
-
Isolation from Natural Sources
This compound has been reported in plants of the Artemisia genus.[2] A general protocol for the isolation of coumarins from plant material is as follows:
-
Materials: Dried and powdered plant material (e.g., Artemisia carvifolia), methanol, dichloromethane, hexane, ethyl acetate, silica gel for column chromatography, TLC plates, and appropriate solvents for elution.
-
Procedure:
-
Extraction: Macerate the dried and powdered plant material with methanol at room temperature. Filter and concentrate the extract under reduced pressure.
-
Solvent Partitioning: Suspend the crude methanol extract in water and partition successively with hexane, dichloromethane, and ethyl acetate. The coumarin fraction is typically enriched in the dichloromethane and ethyl acetate fractions.
-
Column Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.
-
Purification: Further purify the combined fractions by repeated column chromatography or preparative TLC to yield pure this compound.
-
Spectroscopic Analysis Protocol
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.
-
Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).
-
Acquire the mass spectrum over an appropriate m/z range.
-
For tandem mass spectrometry, select the parent ion of interest and subject it to collision-induced dissociation to obtain the fragment ion spectrum.
-
Logical Workflows and Pathway Visualizations
Visual representations of experimental workflows and biological pathways are crucial for clear communication in scientific research.
Structure Elucidation Workflow
The logical flow for the structure elucidation of this compound is depicted below.
Caption: Workflow for the structure elucidation of this compound.
Potential Signaling Pathway Involvement
While the direct biological activity of this compound is not extensively documented, its close structural analog, 8-methoxycoumarin, has been shown to enhance melanogenesis via the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It is plausible that the target compound may interact with similar pathways. The MAPK pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the careful acquisition and interpretation of a suite of spectroscopic data, corroborated by chemical synthesis or isolation from natural sources. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize this and other related coumarin compounds, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Isoscopoletin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a coumarin derivative also known as isoscopoletin, is a naturally occurring phenolic compound found in various plant species. As a metabolite of scoparone, it has garnered significant interest within the scientific community for its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of isoscopoletin's biological effects, with a focus on its anti-cancer, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action are presented to facilitate further research and drug development endeavors.
Quantitative Biological Activity Data
The biological activities of isoscopoletin have been quantified in several studies, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative data for its cytotoxic and enzyme-inhibitory effects.
Table 1: Cytotoxic Activity of Isoscopoletin against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 5.25 | [1] |
| MCF-7 | Breast Cancer | 8.58 | [1] |
| HepG2 | Liver Cancer | 4.76 | [1] |
| CCRF-CEM | Leukemia | 4.0 | |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 1.6 |
Table 2: Enzyme Inhibitory Activity of Isoscopoletin
| Enzyme | Biological Relevance | IC50 (µM) | Reference |
| 15-Lipoxygenase (15-LOX) | Inflammation | 15.1 | [1] |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Isoscopoletin has demonstrated significant cytotoxic effects against a range of cancer cell lines, including those that have developed multidrug resistance. Its anticancer mechanisms are multifaceted and involve the modulation of key cellular pathways.
A recent study has elucidated a novel mechanism by which isoscopoletin inhibits the proliferation of hepatocellular carcinoma (HCC) cells. The compound has been shown to directly interact with and regulate the activity of several key glycolytic enzymes, thereby disrupting the energy metabolism of cancer cells.
Signaling Pathway: Inhibition of Glycolysis
Caption: Isoscopoletin inhibits key enzymes in the glycolysis pathway, leading to reduced energy production and proliferation in hepatocellular carcinoma cells.
Preliminary evidence suggests that isoscopoletin may exert its anticancer effects through the activation of the tumor suppressor protein p53. This activation can lead to cell cycle arrest and apoptosis in cancer cells.
Logical Relationship: p53 Activation Pathway
Caption: Isoscopoletin is proposed to induce the activation of the p53 tumor suppressor pathway, leading to cancer cell cycle arrest and apoptosis.
Anti-inflammatory Activity
Isoscopoletin has demonstrated in vivo anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, administration of isoscopoletin at a dose of 0.1 mg/kg resulted in a significant reduction in paw thickness, indicating its potential for treating inflammatory conditions.[1] This effect is likely mediated, at least in part, by its inhibition of the pro-inflammatory enzyme 15-lipoxygenase.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Caption: A typical experimental workflow for evaluating the anti-inflammatory effect of isoscopoletin using the rat paw edema model.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of isoscopoletin's biological activities.
Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol is adapted for determining the IC50 values of isoscopoletin against adherent cancer cell lines such as A549, MCF-7, and HepG2.
-
Materials:
-
Isoscopoletin
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of isoscopoletin in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of isoscopoletin. Include a vehicle control (medium with the same concentration of solvent used to dissolve isoscopoletin, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the isoscopoletin concentration and fitting the data to a dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol outlines the procedure for evaluating the anti-inflammatory activity of isoscopoletin in a rat model.
-
Materials:
-
Isoscopoletin
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Vehicle for isoscopoletin administration
-
-
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: Divide the rats into groups (n=6-8 per group), including a control group and an isoscopoletin-treated group. Administer isoscopoletin (0.1 mg/kg, intraperitoneally or orally) or the vehicle to the respective groups 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the isoscopoletin-treated group compared to the control group at each time point. Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
15-Lipoxygenase (15-LOX) Inhibition Assay
This in vitro assay determines the inhibitory effect of isoscopoletin on the activity of the 15-LOX enzyme.
-
Materials:
-
Isoscopoletin
-
Soybean 15-lipoxygenase
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing borate buffer and the desired concentration of isoscopoletin (dissolved in a suitable solvent like DMSO).
-
Enzyme Addition: Add the 15-lipoxygenase enzyme solution to the reaction mixture and incubate for a short period (e.g., 5 minutes) at room temperature to allow for any interaction between the inhibitor and the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.
-
Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the rate of the reaction for both the control (without inhibitor) and the samples with different concentrations of isoscopoletin. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
-
Conclusion and Future Directions
This compound (isoscopoletin) has emerged as a promising natural product with a range of biological activities that warrant further investigation. Its demonstrated cytotoxicity against various cancer cell lines, particularly through the novel mechanism of glycolysis inhibition, presents a compelling avenue for the development of new anticancer therapies. Furthermore, its anti-inflammatory properties suggest its potential utility in treating inflammatory disorders.
Future research should focus on a more in-depth elucidation of the signaling pathways modulated by isoscopoletin, including the p53 pathway. Preclinical studies in animal models of cancer and inflammation are essential to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this intriguing natural compound.
References
Potential Therapeutic Targets of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as daphnetin-7-methyl ether, is a naturally occurring hydroxycoumarin found in various plant species, including Artemisia carvifolia and Zanthoxylum schinifolium.[1] While direct and extensive pharmacological data for this specific compound is limited, its close structural relationship to daphnetin (7,8-dihydroxycoumarin) allows for informed postulation of its potential therapeutic targets. This technical guide synthesizes the available information on this compound and its parent compound, daphnetin, to highlight promising avenues for drug discovery and development. The primary therapeutic areas of interest include anti-inflammatory, anticancer, and neuroprotective applications. This document provides a comprehensive overview of the implicated signaling pathways, quantitative biological activity data from analogous compounds, and detailed experimental protocols to facilitate further research.
Introduction
Coumarins are a well-established class of benzopyran-2-one containing secondary metabolites that exhibit a wide array of biological activities.[2] Their diverse pharmacological profiles, which include anti-inflammatory, antioxidant, antimicrobial, and antitumor effects, have made them attractive scaffolds for drug development. This compound, a derivative of daphnetin, is a subject of growing interest. While direct studies are sparse, a study involving the synthesis of its derivatives has suggested potential beta-adrenolytic and antiarrhythmic activities.[3] Furthermore, commercial suppliers note its anti-inflammatory properties.[4] This guide will primarily leverage the extensive research conducted on its parent compound, daphnetin, to infer the likely therapeutic targets and mechanisms of action of its 7-methyl ether derivative.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar coumarins, particularly daphnetin, the potential therapeutic applications of this compound are likely centered around the modulation of key signaling pathways involved in inflammation, cancer, and neurodegeneration.
Anti-Inflammatory Activity
The anti-inflammatory effects of coumarins are well-documented. For daphnetin, these effects are mediated through the inhibition of pro-inflammatory signaling cascades.
-
NF-κB Signaling Pathway: Daphnetin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response.[2] This is a probable mechanism for this compound.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key target. Studies on related methoxycoumarins indicate a role in modulating MAPK signaling to exert anti-inflammatory effects.
Anticancer Activity
Coumarin derivatives have demonstrated significant potential as anticancer agents. The proposed mechanisms for daphnetin, which may be applicable to its 7-methyl ether, include:
-
Induction of Apoptosis: The programmed cell death of cancer cells is a primary goal of chemotherapy.
-
Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
-
Modulation of PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.
Neuroprotective Effects
The potential for coumarins to protect neuronal cells from damage is an emerging area of research. Derivatives of this compound have been investigated for their neuroprotective properties, with mechanisms potentially involving:
-
Antioxidant Activity: Reducing oxidative stress, a key contributor to neurodegenerative diseases.
-
Anti-apoptotic Effects: Preventing the death of neuronal cells.
Quantitative Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daphnetin | Huh7 | Hepatocellular Carcinoma | 69.41 | [5] |
| Daphnetin | SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | [5] |
| Daphnetin | Malignant Melanoma Cell Lines | Melanoma | 40.48 ± 10.90 to 183.97 ± 18.82 | [5] |
Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the potential mechanism by which this compound may exert its anti-inflammatory effects, based on the known actions of daphnetin.
General Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines a typical workflow for assessing the anticancer potential of a compound like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on daphnetin and other coumarins, which can be applied to investigate this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of the compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is used to detect the levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-NF-κB, anti-p-IκBα, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently limited, the extensive research on its parent compound, daphnetin, provides a strong foundation for predicting its biological activities. The potential for this compound to modulate key signaling pathways in inflammation, cancer, and neurodegeneration makes it a compelling candidate for further investigation. The data and protocols presented in this guide are intended to facilitate future research and accelerate the exploration of this compound as a novel therapeutic agent. Further studies are warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential.
References
- 1. This compound | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis of aminoalkaloids derived from this compound with expected beta-adrenolytic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daphnetin 7-methyl ether | 19492-03-6 | MOLNOVA [molnova.com]
- 5. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin, is a naturally occurring coumarin with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. We delve into the core signaling pathways modulated by scopoletin, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of scopoletin as a potential therapeutic agent.
Core Mechanisms of Action
Scopoletin exerts its pleiotropic effects by modulating several key cellular signaling pathways. The primary mechanisms can be categorized into anti-cancer, anti-inflammatory, antioxidant, and neuroprotective activities.
Anticancer Activity
Scopoletin's anticancer properties are attributed to its ability to induce apoptosis, inhibit cell proliferation and migration, and trigger cell cycle arrest.[1] These effects are mediated through the modulation of critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1]
-
PI3K/Akt/mTOR Pathway: Scopoletin has been shown to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation. By downregulating this pathway, scopoletin promotes apoptosis and inhibits the growth of cancer cells.[2] Specifically, it can lead to the altered expression of regulatory proteins such as Bad, FOXO, and GSK3, further repressing cell survival.[2]
-
Apoptosis Induction: Scopoletin induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins. It upregulates the expression of Bax and caspases-3, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2.[3]
-
Cell Cycle Arrest: Scopoletin can arrest the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells. For instance, it has been observed to cause G2/M phase arrest in cervical cancer cells.[3]
Anti-inflammatory Activity
The anti-inflammatory effects of scopoletin are primarily mediated by the suppression of pro-inflammatory signaling pathways, particularly the NF-κB and MAPK pathways.[1]
-
NF-κB Signaling: Scopoletin inhibits the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
-
MAPK Pathway: Scopoletin has also been shown to modulate the MAPK signaling pathway, which is involved in inflammatory responses.[1] By inhibiting p38 MAPK, it can further reduce the expression of inflammatory mediators.[1]
Antioxidant Activity
Scopoletin possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.[6]
-
Direct Radical Scavenging: Scopoletin can directly scavenge various free radicals, including superoxide anions.[6]
-
Nrf2 Signaling Pathway: Scopoletin is a potent activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[7] It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[7]
Neuroprotective Activity
Scopoletin exhibits neuroprotective effects through multiple mechanisms, including the inhibition of acetylcholinesterase (AChE) and the reduction of oxidative stress and inflammation in the nervous system.[1]
-
Acetylcholinesterase Inhibition: Scopoletin is an inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, scopoletin can increase acetylcholine levels in the brain, which is beneficial in neurodegenerative diseases like Alzheimer's.
-
Reduction of Oxidative Damage: Its antioxidant properties play a crucial role in its neuroprotective effects by mitigating oxidative damage in neuronal cells.[1]
Quantitative Data Presentation
The following tables summarize the quantitative data on the biological activities of scopoletin.
Table 1: Anticancer and Cytotoxic Activities of Scopoletin
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Lung Cancer | ~16 µg/mL | [1] |
| HeLa | Cervical Cancer | 7.5 - 25 µM | [3] |
| Normal Cells | Non-cancerous | 90 µM | [3] |
| P-388 | Murine Leukemia | 17.42 µg/mL | [8] |
Table 2: Enzyme Inhibitory and Antioxidant Activities of Scopoletin
| Target/Assay | Activity | IC50/EC50 Value | Reference |
| Acetylcholinesterase (AChE) | Inhibition | 168.6 µM / 0.27 ± 0.02 mM | [1] |
| Monoamine Oxidase (MAO) | Inhibition | 19.4 µg/mL | [9] |
| 5-Lipoxygenase (5-LOX) | Inhibition | 1.76 ± 0.01 µM | [10] |
| DPPH Radical Scavenging | Antioxidant | 0.19 ± 0.01 mM | [10] |
| ABTS Radical Scavenging | Antioxidant | 5.62 ± 0.03 µM | [10] |
| β-carotene Bleaching Assay | Antioxidant | 0.65 ± 0.07 mM | [10] |
| Ferric Reducing Antioxidant Power (FRAP) | Antioxidant | 0.25 ± 0.03 mM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of scopoletin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of scopoletin in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of scopoletin. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the concentration of scopoletin.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
Principle: Western blotting is used to detect specific proteins in a sample. This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Protocol:
-
Cell Lysis: After treating cells with scopoletin, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
NF-κB Reporter Assay (Luciferase Assay)
Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with scopoletin for a specified period.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
DPPH Radical Scavenging Assay
Principle: This assay measures the free radical scavenging capacity of a compound. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare different concentrations of scopoletin in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each scopoletin concentration to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric method measures AChE activity based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, and acetylthiocholine iodide (ATCI) solution.
-
Reaction Mixture: In a 96-well plate, add buffer, DTNB, and the AChE enzyme solution.
-
Inhibitor Addition: Add different concentrations of scopoletin to the wells. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by scopoletin.
References
- 1. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. bowdish.ca [bowdish.ca]
- 4. researchgate.net [researchgate.net]
- 5. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its Isomers, Scopoletin and Isoscopoletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive literature review of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its more extensively studied isomers, scopoletin and isoscopoletin. While research on this compound is limited, its isomers have garnered significant scientific interest for their diverse and potent pharmacological activities. This document aims to serve as an in-depth resource, summarizing the available data on the synthesis, biological activities, and mechanisms of action of these closely related hydroxycoumarins. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed to facilitate further research and development.
This compound: An Overview
This compound (CAS RN: 19492-03-6) is a hydroxycoumarin, a class of phenolic compounds widely found in nature.[1][2] Despite its structural similarity to well-known bioactive coumarins, there is a notable scarcity of published research on this specific isomer.[2]
Chemical and Physical Properties
The basic chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| CAS Number | 19492-03-6 | [1] |
| IUPAC Name | 8-hydroxy-7-methoxychromen-2-one | [1] |
| Synonyms | Daphnetin-7-methylether, 8-Hydroxy-7-methoxycoumarin | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 173 - 174 °C | [1] |
Synthesis and Biological Activity
Scopoletin (7-hydroxy-6-methoxycoumarin): A Pharmacologically Prominent Isomer
Scopoletin (CAS RN: 92-61-5) is a widely distributed coumarin in the plant kingdom and is recognized for its broad spectrum of therapeutic and chemopreventive properties.[4] It has been the subject of extensive research, revealing its potential in treating a variety of diseases.[4]
Synthesis and Isolation
Scopoletin is biosynthesized in plants via the phenylpropanoid pathway.[5][6] For laboratory and industrial purposes, it can be isolated from various plant sources or synthesized chemically.
This protocol describes a common method for the extraction and purification of scopoletin from plant material.[7]
-
Extraction: 100g of powdered Artemisia annua stems are extracted with 70% aqueous acetonitrile (5 x 500 mL) using a percolator for 6-8 hours.
-
Concentration: The combined extract is concentrated under vacuum to approximately 30% of its initial volume.
-
Partitioning: The concentrated aqueous extract is partitioned with chloroform (5 x 200 mL). Scopoletin will preferentially move into the chloroform layer.
-
Drying and Evaporation: The chloroform extract is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a residue.
-
Crystallization: The residue is dissolved in methanol and allowed to crystallize to obtain pure scopoletin.[7]
Biological Activities and Quantitative Data
Scopoletin exhibits a remarkable range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[4] The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Anti-inflammatory and Antioxidant Activity of Scopoletin
| Assay | Model System | IC₅₀ / Inhibition | Reference |
| 5-Lipoxygenase Inhibition | in vitro | 1.76 ± 0.01 µM | [8] |
| DPPH Radical Scavenging | in vitro | 0.82 mg/mL | [4][8] |
| Nitric Oxide (NO) Radical Scavenging | in vitro | 0.64 mg/mL | [4] |
| LDL Oxidation Inhibition | in vitro | 10.2 µM | [9] |
| γ-aminotransferase Inhibition | in vitro | 10.57 µM | [4] |
Table 2: Anticancer Activity of Scopoletin
| Cell Line | Cancer Type | Assay | IC₅₀ / EC₅₀ | Reference |
| CCRF-CEM | Leukemia | Cell Proliferation | 2.6 µM | [10] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | Cell Proliferation | 1.6 µM | [10] |
| A549 | Lung Carcinoma | Not Specified | ~16 µg/mL | [8] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | > 100 µM | [8] |
| T lymphoma cells | T-cell lymphoma | Cytotoxicity | 251 ± 15 µg/ml | [11] |
Table 3: Antimicrobial Activity of Scopoletin
| Microorganism | Type | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | 128 | [12] |
| Candida tropicalis | Fungi | 50 | [13] |
Mechanism of Action and Signaling Pathways
Scopoletin modulates multiple cellular signaling pathways, which are central to its anti-inflammatory and anti-tumorigenic actions.[5][14] Key pathways include NF-κB, PI3K/Akt/mTOR, and Nrf-2.[14][15][16]
Scopoletin has been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[9] By inhibiting this pathway, scopoletin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
Caption: Scopoletin's inhibition of the NF-κB signaling pathway.
In the context of psoriasis, scopoletin has been found to ameliorate skin inflammation by inhibiting the PI3K/Akt/mTOR signaling pathway.[15] This pathway is crucial for cell proliferation and survival, and its inhibition can lead to reduced inflammation and hyperproliferation of skin cells.[15]
Caption: Scopoletin's role in the PI3K/Akt/mTOR pathway in psoriasis.
Isoscopoletin (6-hydroxy-7-methoxycoumarin): A Bioactive Isomer and Metabolite
Isoscopoletin (CAS RN: 776-86-3), also known as 7-methoxyesculetin, is another naturally occurring hydroxycoumarin with a range of biological activities.[17][18] It is also a major primary metabolite of scoparone.[18]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [18] |
| Molecular Weight | 192.17 g/mol | [18] |
| CAS Number | 776-86-3 | [18] |
| IUPAC Name | 6-hydroxy-7-methoxychromen-2-one | [18] |
| Synonyms | Esculetin 7-methyl ether, 7-Methoxyesculetin | [18] |
| Physical Description | Yellow needle crystal powder | [19] |
| Melting Point | 206-208°C | [19] |
Biological Activities and Quantitative Data
Isoscopoletin has demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties.
Table 4: Cytotoxic Activity of Isoscopoletin
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Cancer | 5.25 | [18] |
| MCF-7 | Breast Cancer | 8.58 | [18] |
| HepG2 | Liver Cancer | 4.76 | [18] |
| CCRF-CEM | Leukemia | 4.0 | [10] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 1.6 | [10] |
Table 5: Anti-inflammatory and Antimicrobial Activity of Isoscopoletin
| Activity | Assay/Model | IC₅₀ / Effect | Reference |
| Anti-inflammatory | 15-lipoxygenase (15-LO) inhibition | 15.1 µM | [18] |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduced paw thickness at 0.1 mg/kg | [18] |
| Antimicrobial | Agar diffusion assay | Active against S. aureus and E. coli | [18] |
Experimental Protocols
This protocol is a standard method for assessing the cytotoxic effects of compounds like isoscopoletin on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of isoscopoletin (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
This workflow outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[12]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
References
- 1. This compound | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. [Synthesis of aminoalkaloids derived from this compound with expected beta-adrenolytic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Activity-guided isolation of scopoletin and isoscopoletin, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative immunomodulatory effect of scopoletin on tumoral and normal lymphocytes. - CONICET [bicyt.conicet.gov.ar]
- 12. benchchem.com [benchchem.com]
- 13. Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of multiple cellular signalling pathways as targets for anti-inflammatory and anti-tumorigenesis action of Scopoletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. chembk.com [chembk.com]
An In-Depth Technical Guide to 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
CAS Registry Number: 19492-03-6
Synonyms: 8-Hydroxy-7-methoxycoumarin, Daphnetin-7-methylether
This technical guide provides a comprehensive overview of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring hydroxycoumarin. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, potential biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol .[1] This hydroxycoumarin has been reported in various plants, including Artemisia carvifolia and Zanthoxylum schinifolium.[1]
| Property | Value | Reference |
| CAS Registry Number | 19492-03-6 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Melting Point | 173 - 174 °C | [1] |
| Physical Description | Solid | [1] |
| IUPAC Name | 8-hydroxy-7-methoxychromen-2-one | [1] |
Synthesis
The synthesis of this compound can be achieved through the Pechmann condensation, a common method for preparing coumarins from a phenol and a β-keto acid or ester under acidic conditions.[2]
Proposed Experimental Protocol: Pechmann Condensation
This protocol is based on established methods for coumarin synthesis.
Materials:
-
3-Methoxy-catechol (3-methoxybenzene-1,2-diol)
-
Malic acid
-
Concentrated Sulfuric Acid
-
Ice-cold water
-
Ethanol
Procedure:
-
In a round-bottom flask, slowly add concentrated sulfuric acid to a mixture of 3-methoxy-catechol and malic acid, keeping the temperature controlled in an ice bath.
-
After the initial reaction, allow the mixture to warm to room temperature and then heat gently under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Data
Mass spectrometry data for this compound is available, providing insights into its molecular structure.
| Precursor Type | m/z Values |
| [M-H]⁻ | 191.035, 175.9, 162.9, 147 |
| [M+H]⁺ | 193.0495, 178, 161, 149 |
| Data obtained from PubChem[1] |
Potential Biological Activities and Signaling Pathways
While specific biological activity data for this compound is limited, the broader class of coumarins exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[3] The unmethylated parent compound, daphnetin (7,8-dihydroxycoumarin), is known for its diverse therapeutic potentials.[4]
Derivatives of this compound have been synthesized with the expectation of them possessing beta-adrenolytic and antiarrhythmic activities.[5]
Potential Signaling Pathway Involvement
Coumarins have been shown to modulate various signaling pathways. For instance, some coumarins can exert anti-inflammatory and antioxidant effects through the SIRT1/NF-κB pathway.[6] It is plausible that this compound could interact with similar pathways.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the potential biological activities of this compound, based on common assays for related compounds.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the compound.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add the compound dilutions and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Scavenging)
-
Prepare a stock solution of the compound in a suitable solvent.
-
In a 96-well plate, mix sodium nitroprusside, the compound at various concentrations, and phosphate-buffered saline (PBS).
-
Incubate the mixture at room temperature for 150 minutes.
-
After incubation, add Griess reagent to each well.
-
Measure the absorbance at 546 nm.
-
Curcumin can be used as a positive control.
-
Calculate the percentage of nitric oxide scavenging.
Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability and the IC₅₀ value.
Conclusion
This compound is a hydroxycoumarin with potential for further investigation in the field of drug discovery. While direct research on this specific compound is limited, the known biological activities of related coumarins and its parent compound, daphnetin, suggest that it may possess valuable anti-inflammatory, antioxidant, and other pharmacological properties. The provided synthetic and bioassay protocols offer a foundation for future research to elucidate the therapeutic potential of this molecule.
References
- 1. This compound | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 5. [Synthesis of aminoalkaloids derived from this compound with expected beta-adrenolytic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its derivatives. This class of compounds, belonging to the broader family of coumarins, is of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines key synthetic methodologies, detailed experimental protocols, and characterization data. Furthermore, it visualizes relevant biological signaling pathways potentially modulated by these derivatives, offering insights for future drug discovery and development.
Introduction
This compound, also known as 8-hydroxy-7-methoxycoumarin or daphnetin-7-methyl ether, is a hydroxycoumarin that serves as a valuable scaffold for the synthesis of a variety of derivatives.[1][2] Coumarins, in general, are a well-known class of benzopyrone compounds found in numerous natural products and synthetic analogues, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The strategic functionalization of the 8-hydroxy-7-methoxycoumarin core allows for the modulation of these activities and the development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved through various established organic reactions. The hydroxyl group at the 8-position and the methoxy group at the 7-position offer sites for modification, while the coumarin ring itself can also be functionalized. Common synthetic strategies include etherification of the hydroxyl group and electrophilic substitution on the aromatic ring.
General Synthetic Workflow
The synthesis of derivatives typically follows a multi-step process, starting from a suitable precursor, followed by the formation of the coumarin core, and subsequent derivatization. A general workflow for the synthesis of coumarin derivatives is depicted below.
References
Methodological & Application
Synthesis Protocol for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin, is a natural coumarin with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its therapeutic potential has led to significant interest in its chemical synthesis for further investigation and drug development. This document provides a detailed, step-by-step protocol for the chemical synthesis of scopoletin, designed for use in a laboratory setting. The presented methodology is a multi-step synthesis commencing from the readily available starting material, 2,4,5-trimethoxybenzaldehyde.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a three-step process:
-
Selective Demethylation: The synthesis begins with the selective demethylation of 2,4,5-trimethoxybenzaldehyde to yield 2,4-dihydroxy-5-methoxybenzaldehyde.
-
Knoevenagel Condensation: This is followed by a Knoevenagel condensation of the dihydroxybenzaldehyde derivative with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) to form the coumarin scaffold, resulting in 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
-
Decarboxylation: The final step involves the decarboxylation of the carboxylic acid intermediate to afford the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dihydroxy-5-methoxybenzaldehyde
This step involves the selective demethylation of 2,4,5-trimethoxybenzaldehyde using aluminum (III) chloride.
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Anhydrous Aluminum (III) chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (e.g., 2.0 g, 10 mmol) in dichloromethane (120 mL).
-
To this solution, add anhydrous aluminum (III) chloride (e.g., 5.4 g, 40 mmol) in portions over 30 minutes while stirring.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing ice water (200 mL).
-
Acidify the mixture to pH 1 by adding concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the dichloromethane layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization to obtain 2,4-dihydroxy-5-methoxybenzaldehyde as a white acicular crystal.[1]
Step 2: Synthesis of 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid
This step utilizes a Knoevenagel condensation to form the coumarin ring system.
Materials:
-
2,4-Dihydroxy-5-methoxybenzaldehyde
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Glycine
-
Ethanol
-
Ice-cold water
-
Methanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine 2,4-dihydroxy-5-methoxybenzaldehyde (e.g., 0.34 g, 2 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (0.29 g, 2 mmol), and glycine (0.05 g, 0.7 mmol).[1]
-
Add ethanol (5 mL) to the mixture.
-
Heat the mixture to reflux and maintain for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting solid product by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from methanol to obtain pure 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid as a green solid.[1]
Step 3: Synthesis of this compound (Scopoletin)
The final step is the decarboxylation of the carboxylic acid intermediate.
Materials:
-
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid
-
Pyridine
-
Ethylene glycol
-
10 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (e.g., 0.47 g, 2 mmol) in a mixture of ethylene glycol (4 mL) and pyridine (5 mL).[1]
-
Heat the reaction mixture to reflux for 3.5 hours.
-
Cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 4 with 10 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain this compound as a yellow solid.[1]
Data Presentation
| Compound | Step | Starting Material(s) | Key Reagents | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| 2,4-Dihydroxy-5-methoxybenzaldehyde | 1 | 2,4,5-Trimethoxybenzaldehyde | AlCl₃ | 86.3 | 203–205 | 11.25 (s, 1H), 9.60 (s, 1H), 6.94 (s, 1H), 6.82 (s, 1H), 6.45 (s, 1H), 3.84 (s, 3H) (in CDCl₃)[1] |
| 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid | 2 | 2,4-Dihydroxy-5-methoxybenzaldehyde, 2,2-Dimethyl-1,3-dioxane-4,6-dione | Glycine | 92.5 | 188–190 | 12.82 (s, 1H), 10.91 (s, 1H), 8.67 (s, 1H), 7.44 (s, 1H), 6.82 (s, 1H), 3.83 (s, 3H)[2] |
| This compound (Scopoletin) | 3 | 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid | Pyridine, Ethylene glycol | 67.9 | 204–206 | 10.3 (br, 1H), 7.88 (d, 1H, J = 8.0 Hz), 7.19 (s, 1H), 6.77 (s, 1H), 6.20 (d, 1H, J = 8.0 Hz), 3.81 (s, 3H)[1] |
Mandatory Visualization
References
Application Notes & Protocols for the Purification of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin, is a phenolic coumarin found in a variety of plants, including those from the Artemisia, Spilanthes, and Morinda genera.[1][2] It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial properties, making it a compound of significant interest for therapeutic development.[2][3] Effective purification is critical to obtaining high-purity scopoletin for research and drug development.
These application notes provide detailed protocols for the purification of scopoletin from natural product extracts using common laboratory techniques such as recrystallization and column chromatography.
Data Summary: Purification Parameters
The following tables summarize quantitative data and key parameters for the most common methods used in scopoletin purification.
Table 1: Comparison of Common Purification Techniques for Scopoletin
| Purification Technique | Key Parameters | Reported Yield/Recovery | Source(s) |
| Recrystallization | Solvent: Methanol, Chloroform, Acetone. Typically performed after initial extraction and partitioning. | 30-60% of the compound can be crystallized from the initial crude extract before chromatography.[1][4] | [1][5] |
| Column Chromatography | Stationary Phase: Silica Gel (60-120 mesh), Alumina. Mobile Phase: Methanol/Chloroform gradient (2-4% MeOH), n-Hexane/Ethyl Acetate. | Up to 85% total recovery of pure scopoletin from an initial plant extract.[1] | [1][5][6][7] |
| Preparative TLC | Stationary Phase: Silica Gel 60 F254. Mobile Phase: n-Hexane:Ethyl Acetate (1:1). | 11 mg of pure compound isolated. | |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 Reverse-Phase. Mobile Phase: Methanol:Water (25:75, v/v, pH 3.2) or Acetonitrile/Water with Formic Acid. | Primarily used for analytical quantification and purity assessment, but preparative HPLC is also an option.[7][8] | [7][9] |
Table 2: Exemplary Column Chromatography Systems for Scopoletin Purification
| Stationary Phase | Mobile Phase / Eluent | Residue-to-Silica Ratio | Application | Source |
| Silica Gel | 4% Methanol in Chloroform | 1:20 | Purification of scopoletin from the mother liquor after initial crystallization. | [1] |
| Silica Gel | 2% Methanol in Chloroform | 1:10 | Alternative purification of scopoletin from the mother liquor. | [1][5] |
| Silica Gel | Chloroform, followed by a gradual increase in Methanol (0.5-7% v/v) | Not Specified | Isolation from a hydrolyzed methanolic plant extract. | [7] |
| Silica Gel | n-Hexane, Ethyl Acetate, Methanol (Step Gradient) | Not Specified | Separation from a crude ethyl acetate plant extract. |
Experimental Workflows & Diagrams
The purification of scopoletin from a plant source typically follows a multi-step process to remove pigments, lipids, and other secondary metabolites.
Caption: General workflow for isolating scopoletin from plant sources.
Caption: Workflow for purification via silica gel column chromatography.
Experimental Protocols
The following protocols are generalized from published methods and should be adapted based on the specific source material and available laboratory equipment.
Protocol 1: Isolation and Purification of Scopoletin from Artemisia annua Stems
This protocol combines solvent extraction, partitioning, crystallization, and column chromatography for a comprehensive purification strategy.[1][5]
A. Extraction and Partitioning
-
Grind shade-dried plant material (e.g., 100 g of Artemisia annua stems) into a fine powder.
-
Extract the powder with 70% aqueous acetonitrile (5 x 500 mL) using a percolator over 6-8 hours.[5]
-
Combine the extracts and concentrate under reduced pressure to approximately 30% of the original volume.
-
Partition the concentrated aqueous extract with chloroform (5 x 200 mL) in a separatory funnel. Scopoletin will preferentially move to the chloroform layer.
-
Collect the chloroform phases, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield a crude residue.
B. Primary Purification: Recrystallization
-
Dissolve the crude residue in a minimal amount of hot methanol.
-
Allow the solution to cool, then place it in a refrigerator (4°C) for 4-5 hours to facilitate crystallization.[1]
-
Filter the resulting crystalline solid using a Buchner funnel, wash with a small amount of cold methanol, and dry to obtain pure scopoletin. This step can yield 30-60% of the total scopoletin.[1]
-
Retain the filtrate (mother liquor) for secondary purification.
C. Secondary Purification: Column Chromatography
-
Concentrate the mother liquor from step B4 to dryness.
-
Prepare a silica gel column (60-120 mesh) using a slurry packing method with chloroform. A residue-to-silica ratio of 1:10 to 1:20 is recommended.[1][5]
-
Adsorb the concentrated mother liquor onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elute the column with a mobile phase of 2-4% methanol in chloroform.[1][5]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing under UV light (365 nm) where scopoletin emits a blue fluorescence.[10]
-
Combine the fractions containing pure scopoletin, evaporate the solvent, and perform a final recrystallization from methanol if necessary.
Protocol 2: HPLC Method for Purity Analysis
This protocol is for the analytical quantification and purity assessment of scopoletin fractions.[7]
-
Standard Preparation: Prepare a stock solution of pure scopoletin standard (e.g., 100 µg/mL) in HPLC-grade methanol. Create a series of dilutions for a calibration curve (e.g., 1-40 µg/mL).
-
Sample Preparation: Dissolve a precisely weighed amount of the purified sample in HPLC-grade methanol to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (25:75, v/v). Adjust the aqueous phase to pH 3.2 with a suitable acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of scopoletin (typically around 345 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration and purity by comparing the peak area to the calibration curve.
Disclaimer: These protocols are intended for guidance and should be performed by trained professionals in a suitable laboratory setting. All handling of chemicals and solvents should be done in accordance with safety data sheets (SDS) and institutional safety policies.
References
- 1. US6337095B1 - Process for the isolation of compound scopoletin useful as nitric oxide synthesis inhibitor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JP2001278876A - Method for isolating scopoletin, a compound useful as a nitric oxide synthesis inhibitor - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Scopoletin: A new coumarin isolated from four parts of Iraqi Eichhornia crassipes: its extraction, isolation and structure elucidation | Plant Science Today [horizonepublishing.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repository.stfi.ac.id [repository.stfi.ac.id]
Application Notes and Protocols for the Quantification of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin, is a naturally occurring coumarin with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate and precise quantification of scopoletin in various matrices such as herbal extracts, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the quantification of scopoletin using High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Analytical Methods Overview
A summary of common analytical methods for scopoletin quantification is presented below, highlighting their typical applications, advantages, and disadvantages.
| Method | Typical Application | Advantages | Disadvantages |
| HPLC-UV | Quantification in herbal extracts and pharmaceutical formulations. | Robust, widely available, good linearity and precision. | Moderate sensitivity, potential for matrix interference. |
| HPTLC | Rapid screening and quantification in herbal materials. | High throughput, low cost per sample, requires small solvent volumes. | Lower resolution compared to HPLC, requires skilled operator for manual steps. |
| LC-MS/MS | Quantification in complex biological matrices (e.g., plasma, urine). | High sensitivity and selectivity, suitable for pharmacokinetic studies. | Higher equipment cost and complexity. |
| UV-Vis Spectrophotometry | Preliminary quantification and analysis of simple mixtures. | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other UV-absorbing compounds. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different analytical methods described in this document, allowing for easy comparison.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm)[1] | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol:Water with 0.1% Formic Acid (30:70, v/v)[1] | Acetonitrile:Phosphate Buffer (20 mM, pH 3.5) (25:75, v/v) | Water (0.01 M Acetic Acid):Methanol:Acetonitrile (60:20:20, v/v/v)[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[2] |
| Detection Wavelength | 366 nm[1] | Excitation: 357 nm, Emission: 425 nm (Fluorescence) | Excitation: 345 nm, Emission: 444 nm (Fluorescence)[2] |
| Linearity Range | 20-100 ppm (r² = 0.9961)[1] | 1-500 ng/mL | 10-130 ng/mL (r² = 0.9982)[2] |
| LOD | 5.0 ppm[1] | - | - |
| LOQ | 7.5 ppm[1] | - | - |
| Accuracy (Recovery) | 99.10 - 100.1%[1] | - | 99.53 - 102.13%[2] |
Table 2: HPTLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Precoated Silica Gel 60 F254[3] | Precoated Silica Gel 60 F254 |
| Mobile Phase | Toluene:Ethyl Acetate:Glacial Acetic Acid (7.5:2.5:0.1, v/v/v)[3][4] | Toluene:Ethyl Acetate:Methanol:Formic Acid (3.9:3.9:0.3:1.7, v/v/v/v) |
| Detection Wavelength | 254 nm[4] | - |
| Linearity Range | 100-600 ng/spot | - |
| Accuracy (Recovery) | - | - |
| Rf Value | ~0.75 | - |
Table 3: LC-MS/MS Method Parameters
| Parameter | Method 1 (Rat Plasma)[5] | Method 2 (Plant Extract)[6] |
| Stationary Phase | Diamonsil C18 | - |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Gradient of Acetonitrile (B) and 0.1% Formic Acid in Water (A) |
| Flow Rate | - | 300 µL/min |
| Ionization Mode | Positive ESI | Positive ESI |
| MRM Transition | 193.2 → 132.9 | 193.0 → 178.0 |
| Linearity Range | 5-1000 ng/mL (r = 0.9996) | - |
| Precision (RSD%) | < 6.1% | - |
| Accuracy (RE%) | -3.0% to 2.5% | - |
| Recovery | 93.9%–96.6% | - |
Table 4: UV-Vis Spectrophotometry Method Parameters
| Parameter | Value |
| Wavelength of Max. Abs. (λmax) | 344 nm[7] |
| Linearity Range | 5-50 µg/mL[7] |
| LOD | 2.238 µg/mL[7] |
| LOQ | 7.463 µg/mL[7] |
| Accuracy (Recovery) | 100.25% - 105.37%[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a common method for the quantification of scopoletin in herbal extracts.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Methanol and water containing 0.1% formic acid (30:70, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at 366 nm or a fluorescence detector with excitation at 345 nm and emission at 444 nm.[1][2]
b. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of scopoletin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 20, 40, 60, 80, and 100 µg/mL).[1]
-
Sample Preparation: Accurately weigh a known amount of the powdered plant material or extract. Extract the sample with a suitable solvent (e.g., methanol) using an appropriate technique such as sonication or soxhlet extraction. Filter the extract through a 0.45 µm syringe filter before injection.
c. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the scopoletin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of scopoletin in the sample using the regression equation from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is suitable for the rapid quantification of scopoletin in herbal materials.
a. Instrumentation and Conditions:
-
HPTLC System: HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).
-
Mobile Phase: Toluene: Ethyl acetate: Glacial acetic acid (7.5: 2.5: 0.1, v/v/v).[3][4]
-
Chamber Saturation: Saturate the developing chamber with the mobile phase vapor for at least 20 minutes before plate development.
-
Application: Apply the standard and sample solutions as bands of 6 mm width using an automated applicator.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Air-dry the developed plate.
-
Detection and Scanning: Scan the plate densitometrically at 254 nm.[4]
b. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of scopoletin reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 100 to 600 ng/spot).
-
Sample Preparation: Extract a known amount of the powdered herbal material with methanol. Concentrate the extract and redissolve in a known volume of methanol.
c. Analysis:
-
Apply the standard and sample solutions to the HPTLC plate.
-
Develop the plate in the saturated developing chamber.
-
Dry the plate and visualize the spots under UV light.
-
Scan the plate at the specified wavelength to obtain the densitograms.
-
Plot the peak area of the standards against their concentrations to create a calibration curve.
-
Calculate the amount of scopoletin in the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of scopoletin in biological matrices like rat plasma.[5]
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., Diamonsil C18).
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.
-
Flow Rate: As optimized for the column and system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For scopoletin, monitor the transition of m/z 193.2 → 132.9. For an internal standard (IS) like xanthotoxin, use m/z 216.6 → 174.0.
b. Preparation of Solutions:
-
Standard Stock Solutions (1 mg/mL): Prepare stock solutions of scopoletin and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the scopoletin stock solution in methanol.
-
Calibration Standards: Spike blank plasma with the working standard solutions to create a calibration curve over the desired concentration range (e.g., 5-1000 ng/mL).
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add a known amount of IS and 200 µL of a protein precipitating agent (e.g., acetonitrile). Vortex the mixture and then centrifuge. Collect the supernatant for injection.
c. Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared calibration standards to generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Inject the prepared plasma samples.
-
Calculate the concentration of scopoletin in the samples using the calibration curve.
UV-Visible Spectrophotometry
This is a simple and rapid method for the preliminary quantification of scopoletin.
a. Instrumentation:
-
A UV-Visible Spectrophotometer.
b. Preparation of Solutions:
-
Solvent: Methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of scopoletin and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations for the calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Preparation: Dissolve a known quantity of the extract or formulation in methanol and filter if necessary to get a clear solution.
c. Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for scopoletin by scanning a standard solution from 200 to 400 nm. The λmax is typically around 344 nm.[7]
-
Measure the absorbance of the blank (methanol) and all the standard solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of scopoletin in the sample solution from the calibration curve.
References
- 1. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. Estimation of scopoletin from a polyherbal formulation composition using HPLC coupled with fluorescence detector through the concept of Design of Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpt.asmepress.com [ajpt.asmepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Quantification and Validation of Biomarker Scopoletin in Paederia foetida by qNMR and UV–Vis for Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scoparone) by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scoparone, is a natural coumarin with a range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-asthmatic effects.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of herbal preparations containing this compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a powerful tool for the quantitative analysis of scoparone in various biological matrices.[3][4][5] These application notes provide detailed protocols for the analysis of scoparone using HPLC and mass spectrometry, based on established methodologies.
I. Analytical Methodologies
A robust and sensitive UPLC-MS/MS method has been developed for the quantification of scoparone in biological samples, such as rat plasma.[3][6] This method offers high selectivity and a short run time, making it suitable for high-throughput analysis.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of scoparone from plasma samples.[3][6]
-
Reagents and Materials:
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., 5-methoxypsoralen)
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of methanol containing the internal standard.
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
-
2. HPLC and Mass Spectrometry Conditions
The following conditions have been successfully used for the analysis of scoparone.[3][6]
-
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ MS) equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient can be optimized to ensure good separation from matrix components and metabolites.
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
MRM Transitions:
-
Scoparone: The precursor ion [M+H]+ is m/z 193. The specific product ions for quantification and confirmation should be optimized.
-
Internal Standard (e.g., 5-methoxypsoralen): The MRM transition for the selected IS should be determined.
-
-
II. Data Presentation
Quantitative data from pharmacokinetic studies of scoparone in rats after oral administration are summarized in the table below. These studies utilized UPLC-MS/MS for analysis.
| Parameter | Dose | Value | Reference |
| Cmax (Maximum Concentration) | 1 g/kg (in Yin-Chen-Hao-Tang) | 0.018 ± 0.012 µg/mL | [5] |
| 3 g/kg (in Yin-Chen-Hao-Tang) | 0.132 ± 0.137 µg/mL | [5] | |
| Not specified | 14.67 mg/L | [3][6] | |
| AUC (Area Under the Curve) | Not specified | 81.15 mg*h/L | [3][6] |
| CL (Clearance) | Not specified | 1.23 L/h | [3][6] |
III. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of scoparone in biological samples.
Caption: General workflow for scoparone analysis.
Metabolic Pathway of Scoparone
Scoparone undergoes metabolism in the body, primarily through demethylation to form active metabolites such as scopoletin and isoscopoletin.[7][8] Understanding these pathways is crucial for interpreting pharmacokinetic data.
Caption: Primary metabolic pathways of scoparone.
IV. Conclusion
The described HPLC and mass spectrometry methods provide a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug metabolism, and natural product analysis. Proper method validation should be performed in accordance with regulatory guidelines to ensure data accuracy and reliability for specific applications.
References
- 1. Pharmacokinetics of a novel anti-asthmatic, scoparone, in the rabbit serum assessed by a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics study on the hepatoprotective effect of scoparone using ultra-performance liquid chromatography/electrospray ionization quadruple time-of-flight mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Pharmacokinetics and tissue distribution study of scoparone in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics of Scoparone, Geniposide and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics of Scoparone, Geniposide and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Development of a rapid and validated method for investigating the metabolism of scoparone in rat using ultra-performance liquid chromatography/electrospray ionization quadruple time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Isoscopoletin) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Isoscopoletin, is a naturally occurring coumarin derivative found in various plants, such as those of the Artemisia and Dryopteris genera.[1][2] It is a structural isomer of scopoletin and has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-cancer effects.[1][2] These properties make it a compound of interest for investigation in various cell-based assays for drug discovery and development. Isoscopoletin has shown cytotoxic activity against several cancer cell lines, including leukemia, lung, breast, and liver cancer.[1][2] This document provides detailed protocols for utilizing Isoscopoletin in common cell-based assays to evaluate its biological effects.
Compound Information
| Property | Value |
| IUPAC Name | 8-hydroxy-7-methoxychromen-2-one |
| Synonyms | Isoscopoletin, 7-Methoxy-8-hydroxycoumarin |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| CAS Number | 19492-03-6 |
Safety and Handling
Warning: Causes skin and serious eye irritation.[3]
Precautions:
-
Wear protective gloves, clothing, and eye protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
Data Presentation: Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Isoscopoletin and its isomer, Scopoletin, in various cancer cell lines.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Isoscopoletin | CCRF-CEM | Human T-cell leukemia | 4.0 | [1] |
| Isoscopoletin | CEM/ADR5000 | Multidrug-resistant leukemia | 1.6 | [1] |
| Isoscopoletin | A549 | Human lung carcinoma | 5.25 | [2] |
| Isoscopoletin | MCF-7 | Human breast adenocarcinoma | 8.58 | [2] |
| Isoscopoletin | HepG2 | Human liver carcinoma | 4.76 | [2] |
| Scopoletin | CCRF-CEM | Human T-cell leukemia | 2.6 | [1] |
| Scopoletin | CEM/ADR5000 | Multidrug-resistant leukemia | 1.6 | [1] |
| Scopoletin | PC3 | Human prostate cancer | ~817 (157 mg/L) | [4][5] |
| Scopoletin | PAA | (Not specified) | ~801 (154 mg/L) | [4][5] |
| Scopoletin | HeLa | Human cervical cancer | ~1530 (294 mg/L) | [4][5] |
| Scopoletin | HeLa, SiHa, CaSki, C-33A | Human cervical cancer | 7.5 - 25 | [6] |
Experimental Protocols
Preparation of Stock Solutions
Isoscopoletin is soluble in dimethyl sulfoxide (DMSO).[7]
-
Materials:
-
This compound (Isoscopoletin) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Aseptically weigh the desired amount of Isoscopoletin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell-based assays, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of Isoscopoletin on cell viability.[8]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Isoscopoletin stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, treat the cells with various concentrations of Isoscopoletin (e.g., 0.1, 1, 10, 50, 100 µM) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells (vehicle control with the same concentration of DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Carefully remove the medium and add 150 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
-
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
This protocol, based on the principles of differential staining of live, apoptotic, and necrotic cells, can be used to visualize the apoptotic effects of Isoscopoletin.[6]
-
Principle: Acridine Orange (AO) is a vital stain that will stain both live and dead cells. Ethidium Bromide (EB) will only stain cells that have lost their membrane integrity. Live cells will appear uniformly green. Early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells will display condensed and fragmented orange chromatin. Necrotic cells will have a uniformly orange-red nucleus.
-
Materials:
-
Cells treated with Isoscopoletin
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope with appropriate filters
-
-
Protocol:
-
Culture cells on coverslips in a 6-well plate and treat with different concentrations of Isoscopoletin for the desired time.
-
Wash the cells twice with cold PBS.
-
Stain the cells with a mixture of AO and EB (1:1 ratio) for 5-10 minutes at room temperature in the dark.
-
Wash the cells gently with PBS to remove excess stain.
-
Mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope and capture images.
-
Quantify the percentage of live, apoptotic, and necrotic cells.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the quantitative analysis of cell cycle distribution following treatment with Isoscopoletin.[4][6]
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cells treated with Isoscopoletin
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with Isoscopoletin for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Signaling Pathway
Isoscopoletin's isomer, Scopoletin, has been shown to exert its anticancer effects in cervical cancer cells by inducing apoptosis and inhibiting the PI3K/AKT signaling pathway.[6] This pathway is crucial for cell proliferation and survival. Inhibition of this pathway by scopoletin leads to a decrease in cell proliferation and an increase in apoptosis.[6] The proposed mechanism involves the downregulation of Bcl-2 and the upregulation of Bax, leading to the activation of caspases 3, 8, and 9.[6]
References
- 1. Activity-guided isolation of scopoletin and isoscopoletin, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of scopoletin on PC3 cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design Using 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin, is a naturally occurring coumarin with a wide range of documented pharmacological activities.[1][2] Preclinical in vivo studies have demonstrated its potential as an anti-inflammatory, antioxidant, and immunomodulatory agent, making it a compound of interest for drug development in various therapeutic areas.[3][4] These application notes provide detailed protocols for in vivo experimental designs to evaluate the anti-inflammatory and antioxidant properties of scopoletin.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Scopoletin, 7-Hydroxy-6-methoxycoumarin |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Solid |
| Melting Point | 204-206 °C[3] |
| Solubility | Poor solubility in aqueous media[3] |
Data Presentation: In Vivo Anti-Inflammatory and Antioxidant Activity of Scopoletin
The following tables summarize quantitative data from key in vivo studies on scopoletin, providing a comparative overview of its efficacy in different models.
Table 1: In Vivo Anti-Inflammatory Activity of Scopoletin
| Animal Model | Administration Route | Dosage (mg/kg) | Effect | Reference |
| Carrageenan-Induced Paw Edema (Mice) | Intraperitoneal (i.p.) | 1, 5, 10 | Dose-dependent reduction in paw edema.[5] | [5] |
| Croton Oil-Induced Ear Edema (Mice) | Intraperitoneal (i.p.) | 50, 100, 200 | Dose-dependent inhibition of ear edema by 16.7%, 34.6%, and 59.6% respectively.[6][7] | [6][7] |
| Complete Freund's Adjuvant-Induced Chronic Inflammation (Mice) | Intraperitoneal (i.p.) | 2.0, 10.0, 50.0 | Dose-dependent amelioration of anxiety-like behaviors and reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[8] | [8] |
Table 2: In Vivo Antioxidant Activity of Scopoletin
| Animal Model | Administration Route | Dosage (mg/kg) | Biomarker | Effect | Reference |
| Carrageenan-Induced Paw Edema (Mice) | Intraperitoneal (i.p.) | 1, 5, 10 | Malondialdehyde (MDA) in paw tissue | Significant reduction in MDA levels.[5][9] | [5][9] |
| Carrageenan-Induced Paw Edema (Mice) | Intraperitoneal (i.p.) | 1, 5, 10 | Superoxide Dismutase (SOD) in paw tissue | Significant increase in SOD activity.[5][9] | [5][9] |
| Carbon Tetrachloride-Induced Hepatotoxicity (Rats) | Oral (p.o.) | 1, 5, 10 | Malondialdehyde (MDA) in liver | Dose-dependent reduction in MDA levels. | |
| Carbon Tetrachloride-Induced Hepatotoxicity (Rats) | Oral (p.o.) | 1, 5, 10 | Glutathione (GSH) in liver | Dose-dependent increase in GSH levels. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the acute anti-inflammatory activity of compounds.[1][10]
Materials:
-
Scopoletin
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for Scopoletin (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Male ICR mice (20-25 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30G)
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
Scopoletin (e.g., 1, 5, 10 mg/kg, i.p.)
-
Positive Control (Indomethacin, 10 mg/kg, i.p.)
-
-
Compound Administration: Administer scopoletin or vehicle intraperitoneally 30 minutes before carrageenan injection.[5]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for the measurement of MPO, MDA, and SOD levels.
Croton Oil-Induced Ear Edema in Mice
This is another common model for evaluating acute topical and systemic anti-inflammatory effects.[6][7]
Materials:
-
Scopoletin
-
Croton oil (e.g., 5% v/v in acetone)
-
Vehicle for Scopoletin
-
Positive control: Dexamethasone (0.1 mg/ear, topical) or Prednisolone (10 mg/kg, i.p.)[6][7]
-
Male ICR mice (20-25 g)
-
Micropipette
-
Biopsy punch (6 mm)
-
Analytical balance
Protocol:
-
Animal Acclimatization and Grouping: Follow the same initial steps as in the carrageenan-induced paw edema protocol.
-
Compound Administration:
-
Induction of Edema: Apply 20 µL of 5% croton oil solution to the inner surface of the right ear of each mouse. Apply the vehicle (acetone) to the left ear as a control.
-
Measurement of Edema: After 4-6 hours, euthanize the mice and, using a 6 mm biopsy punch, remove a disc from both the right (treated) and left (control) ears. Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.[6][7]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
Measurement of Myeloperoxidase (MPO) Activity in Tissue Homogenate
MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.
Protocol:
-
Tissue Homogenization: Homogenize the collected paw or ear tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).[11][12]
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Assay:
-
To a 96-well plate, add the supernatant from the tissue homogenate.
-
Add a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.[12]
-
Measure the change in absorbance at 460 nm over time using a microplate reader.
-
-
Data Analysis: Express MPO activity as units per milligram of protein.
Measurement of Malondialdehyde (MDA) Level in Paw Tissue
MDA is a marker of lipid peroxidation and oxidative stress.
Protocol:
-
Tissue Homogenization: Homogenize the paw tissue in a cold buffer (e.g., 1.15% KCl).
-
Reaction:
-
Add a solution of thiobarbituric acid (TBA) and phosphoric acid to the homogenate.
-
Incubate the mixture at 95°C for 60 minutes.
-
-
Extraction: After cooling, add n-butanol and vortex to extract the pink-colored MDA-TBA adduct.
-
Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at 532 nm.
-
Data Analysis: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Express results as nanomoles of MDA per milligram of protein.
Measurement of Superoxide Dismutase (SOD) Activity in Paw Tissue
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
Protocol:
-
Tissue Homogenization: Homogenize the paw tissue in a cold buffer (e.g., potassium phosphate buffer with EDTA).
-
Assay:
-
Use a commercial SOD assay kit or a method based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the xanthine-xanthine oxidase system.
-
The assay measures the ability of SOD in the sample to compete with NBT for superoxide radicals.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Data Analysis: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Express results as units per milligram of protein.[2]
Mandatory Visualizations
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ameliorative Effects of Scopoletin from Crossostephium chinensis against Inflammation Pain and Its Mechanisms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
Application Notes: 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one as a Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring coumarin derivative, is also known by the common names Fraxetin and Scopoletin.[1][2] This compound exhibits intrinsic fluorescence, making it a valuable tool for a variety of applications in biological research. Its utility as a fluorescent marker stems from its favorable photophysical properties, including a notable Stokes shift and sensitivity to the local microenvironment. These characteristics, combined with its biological activities, have led to its use in cellular imaging and as a probe in plant pathology studies. This document provides detailed application notes and protocols for the use of this compound as a fluorescent marker.
Physicochemical and Fluorescent Properties
The utility of a fluorescent marker is defined by its physicochemical and spectral characteristics. This compound possesses properties that make it suitable for fluorescence microscopy and other fluorescence-based assays. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₈O₄ | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 173 - 174 °C | [3] |
| Excitation Wavelength (λex) | ~342 nm (at pH 5.4), ~385 nm (at pH 8.5) | [4][5] |
| Emission Wavelength (λem) | ~460 nm | [4][6] |
| Stokes Shift | >100 nm (in the pH range 3 to 7) | [7] |
| Quantum Yield (Φ) | 0.56 (in water, comparable to quinine sulfate) | |
| Fluorescence Lifetime (τ) | 19 ± 2 ps (neutral form), 2.3 ± 0.1 ns (anion form) | [8] |
| Ground-state pKa | 7.4 ± 0.1 | [7] |
| Excited-state pKa * | 1.4 ± 0.1 | [7] |
Applications in Fluorescence Microscopy
This compound can be employed as a fluorescent stain for live and fixed cells, enabling visualization of cellular morphology and localization within sub-cellular compartments. Its fluorescence is reported to be localized in the cytoplasm.[4] Furthermore, its biological activity, particularly the influence of Fraxetin on cellular signaling pathways, allows for its use in studying specific cellular processes.
General Cellular Staining
The compound can be used as a general cytoplasmic stain. Its uptake by cells allows for the visualization of the cytoplasmic region, providing contrast to the nucleus and extracellular space. This is particularly useful for morphological assessments and for co-localization studies with other fluorescent probes that label specific organelles.
Investigating Cellular Signaling Pathways
Fraxetin has been shown to suppress cell proliferation and induce apoptosis in cancer cells by modulating the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase) signaling pathways.[9][10] This dual role as a fluorescent molecule and a bioactive compound allows researchers to simultaneously visualize cells and study the effects of the compound on these critical pathways.
Experimental Protocols
The following protocols provide a general framework for the application of this compound in fluorescence microscopy. Optimization of parameters such as probe concentration and incubation time is recommended for specific cell types and experimental conditions.
Protocol 1: Live-Cell Staining and Imaging
Objective: To stain live cells for the visualization of the cytoplasm using fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Live-cell imaging medium or appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare Staining Solution:
-
On the day of the experiment, dilute the 10 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting concentration of 1-10 µM is recommended. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells, ensuring complete coverage.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.
-
-
Imaging:
Protocol 2: Fixed-Cell Staining
Objective: To stain fixed cells for morphological analysis.
Materials:
-
Protocol 1 materials
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Seeding and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If co-staining with intracellular antibody-based markers, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound (1-10 µM) in PBS.
-
Incubate the fixed (and permeabilized) cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
-
Visualization of Signaling Pathways and Experimental Workflows
To facilitate the understanding of the experimental procedures and the biological context of this compound's action, the following diagrams are provided in DOT language.
Experimental Workflow for Live-Cell Imaging
References
- 1. health.uconn.edu [health.uconn.edu]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence of Scopoletin Including its Photoacidity and Large Stokes Shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fraxetin Suppresses Cell Proliferation and Induces Apoptosis through Mitochondria Dysfunction in Human Hepatocellular Carcinoma Cell Lines Huh7 and Hep3B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin) in Drug Discovery Pipelines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring coumarin commonly known as scopoletin, has emerged as a promising scaffold in modern drug discovery.[1][2] Extracted from a variety of medicinal plants, this phenolic compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3][4][5] Its multifaceted biological profile positions it as a valuable lead compound for the development of novel therapeutics against a range of diseases. These application notes provide an overview of its utility and detailed protocols for its investigation in a research setting.
Physicochemical Properties and Pharmacokinetics
Scopoletin is a derivative of coumarin with a molecular weight of 192.17 g/mol .[6] Pharmacokinetic studies in animal models have revealed that scopoletin is rapidly absorbed after oral administration, but its oral bioavailability is generally low, ranging from approximately 5.6% to 6.6% in rats.[7] This is attributed to extensive first-pass metabolism. The compound is widely distributed in various tissues and is primarily eliminated through metabolic processes.[7]
Key Applications in Drug Discovery
Anti-inflammatory Agent
Scopoletin has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2] A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]
Anticancer Drug Lead
In the realm of oncology, scopoletin has shown cytotoxic activity against a variety of cancer cell lines, including cervical, prostate, and lung cancer.[3][8] Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell invasion.[3] The pro-apoptotic effects of scopoletin are linked to the upregulation of Bax and downregulation of Bcl-2 expression.[3]
Neuroprotective Compound
Scopoletin exhibits neuroprotective potential, making it a candidate for the development of drugs for neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress and amyloid-beta-induced toxicity.[5] One of the mechanisms underlying its neuroprotective effect is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[5]
Antioxidant
The antioxidant properties of scopoletin contribute significantly to its therapeutic potential. It can directly scavenge free radicals and also enhance the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for scopoletin from various in vitro and in vivo studies.
Table 1: In Vitro Anticancer Activity of Scopoletin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 7.5 | [3] |
| SiHa | Cervical Cancer | 15 | [3] |
| DoTc2 | Cervical Cancer | 25 | [3] |
| C33A | Cervical Cancer | 25 | [3] |
| PC3 | Prostate Cancer | ~817 (157 µg/mL) | [8] |
| A549 | Lung Cancer | ~83 (16 µg/mL) | [11] |
| HCvEpC (Normal) | Non-cancerous cervical cells | 90 | [3] |
Table 2: In Vitro Antioxidant Activity of Scopoletin
| Assay | IC50/EC50 | Reference Compound | Reference |
| DPPH Radical Scavenging | 0.19 ± 0.01 mM | - | [12] |
| ABTS Radical Scavenging | 5.62 ± 0.03 µM | Ascorbic Acid (8.74 ± 0.06 µM) | [12] |
| Superoxide Radical Scavenging | 68.98% inhibition at 45 µg/mL | α-Tocopherol (74.98% inhibition) | [13] |
| Hydrogen Peroxide Scavenging | 70.21% inhibition at 45 µg/mL | α-Tocopherol (92.51% inhibition) | [13] |
Table 3: Pharmacokinetic Parameters of Scopoletin in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (µg/L) | Tmax (min) | AUC (µg/L*h) | Oral Bioavailability (%) | Reference |
| 5 | 72.7 ± 8.7 | ~20 | 203 ± 29.5 | 6.62 ± 1.72 | [7] |
| 10 | - | ~20 | - | 5.59 ± 1.16 | [7] |
| 20 | - | ~20 | - | 5.65 ± 0.75 | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of scopoletin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Scopoletin
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of scopoletin in DMSO. Make serial dilutions of scopoletin in the cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the scopoletin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest scopoletin concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
Objective: To investigate the effect of scopoletin on the phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Cells or tissue lysates treated with scopoletin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with scopoletin and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory effect of scopoletin in an acute inflammation model.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Scopoletin
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Scopoletin-treated groups (different doses), and a positive control group (Indomethacin).
-
Drug Administration: Administer scopoletin or indomethacin orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Protocol 4: In Vivo Neuroprotection Assay (Scopolamine-Induced Amnesia Model)
Objective: To assess the neuroprotective effect of scopoletin against scopolamine-induced memory impairment.
Materials:
-
Male Swiss albino mice
-
Scopoletin
-
Scopolamine hydrobromide
-
Donepezil (positive control)
-
Morris Water Maze apparatus
Procedure:
-
Animal Grouping and Drug Administration: Divide mice into groups: Vehicle control, Scopolamine-treated, Scopoletin + Scopolamine-treated (various doses), and Donepezil + Scopolamine-treated. Administer scopoletin or donepezil orally for a pre-determined period (e.g., 7-14 days).
-
Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test to induce memory impairment.
-
Morris Water Maze Test (Acquisition Phase): For 4-5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different groups.
Signaling Pathways and Experimental Workflows
The biological effects of scopoletin are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: General experimental workflow for investigating the pharmacological properties of scopoletin.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of scopoletin on PC3 cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jbuon.com [jbuon.com]
- 5. researchgate.net [researchgate.net]
- 6. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel NO-releasing scopoletin derivatives induce cell death via mitochondrial apoptosis pathway and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Stock Solutions for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as 8-hydroxy-7-methoxycoumarin or Daphnetin-7-methyl ether, is a naturally occurring coumarin derivative.[1] Coumarins are a class of compounds that have garnered significant interest in drug discovery and other research fields due to their diverse pharmacological activities. Accurate and reproducible experimental results rely on the precise preparation of stock solutions. This document provides a comprehensive guide to preparing stock solutions of this compound, including detailed protocols, solubility data, and safety precautions.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | 8-hydroxy-7-methoxycoumarin, Daphnetin-7-methyl ether | [1] |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Appearance | Solid | [1] |
Solubility Data
Like many coumarin derivatives, this compound exhibits poor solubility in water.[2] Therefore, the use of an organic solvent is necessary for the preparation of stock solutions. While specific quantitative solubility data for this exact compound is limited, data for structurally similar compounds and general knowledge of coumarins indicate good solubility in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and acetone.[2] For a closely related compound, 7-Methoxy-4-methyl-coumarin-8-ol, the solubility in DMSO has been reported to be as high as 100 mg/mL.[2]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for high concentration stock solutions. |
| Dimethylformamide (DMF) | Good | An alternative to DMSO. |
| Ethanol | Moderate | May be suitable for lower concentration stock solutions. |
| Acetone | Good | Can be used as a solvent. |
| Chloroform | Good | Can be used as a solvent. |
| Water | Poor | Not recommended for primary stock solution preparation. |
Safety and Handling
This compound is classified as an irritant. The following GHS hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust or powder.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Wash hands thoroughly after handling.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro and cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 192.17 g/mol x 1000 mg/g = 1.9217 mg
-
-
-
Weighing the compound:
-
Accurately weigh out approximately 1.92 mg of this compound using an analytical balance.
-
Carefully transfer the weighed powder into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Visually inspect the solution to ensure there are no undissolved particles. If necessary, brief sonication in a water bath can aid dissolution.
-
-
Storage:
-
For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the stock solution should be stable for several months.
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a stock solution of this compound.
Preparation of Working Solutions
For most cell-based experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific experimental system.
Example: Preparation of a 10 µM working solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
To prepare 1 mL of a 10 µM working solution, dilute the stock solution 1:1000 in your desired aqueous buffer or cell culture medium.
-
Add 1 µL of the 10 mM stock solution to 999 µL of the buffer or medium.
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solution for your experiment. It is not recommended to store dilute aqueous solutions for extended periods.
References
Application Notes and Protocols for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Daphnetin-7-methyl ether or 8-hydroxy-7-methoxycoumarin, is a naturally occurring hydroxycoumarin derivative.[1][2] Coumarins are a well-established class of compounds recognized for their diverse biological activities, including anticoagulant, antioxidant, antimicrobial, and anti-inflammatory properties.[3][4] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential enzyme inhibitor.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol [1] |
| IUPAC Name | 8-hydroxy-7-methoxychromen-2-one[1] |
| Synonyms | Daphnetin-7-methyl ether, 8-Hydroxy-7-methoxycoumarin[2] |
| Physical Description | Solid[1] |
| Melting Point | 173 - 174 °C[1] |
While direct experimental data on the enzyme inhibitory profile of this compound is limited in publicly available literature, extensive research on its close structural analog, daphnetin (7,8-dihydroxycoumarin), and other related coumarin derivatives provides a strong basis for predicting its potential targets and for designing relevant enzyme inhibition assays. This document leverages this information to propose experimental workflows and outline potential signaling pathway involvement.
Potential Enzyme Targets and Reported Inhibition Data for Structural Analogs
Based on studies of structurally similar coumarins, this compound is a promising candidate for inhibiting several classes of enzymes, including those involved in carbohydrate metabolism, purine metabolism, inflammation, and cancer.
Carbohydrate Metabolism Enzymes
The unmethylated analog, daphnetin, has demonstrated inhibitory activity against key enzymes in carbohydrate digestion.
Table 1: Enzyme Inhibition Data for Daphnetin (7,8-dihydroxycoumarin)
| Enzyme | Organism/Type | IC₅₀ Value | Reference |
| α-Amylase | Human Salivary (HSA) | 0.98 ± 0.08 mg/mL | [5] |
| α-Amylase | Porcine Pancreatic (PPA) | 0.080 ± 0.02 mg/mL | [5] |
| α-Glucosidase | - | 0.035 ± 0.01 mg/mL | [5] |
Other hydroxycoumarin derivatives have also been identified as potent α-glucosidase inhibitors.[6]
Other Potential Enzyme Targets
Coumarin derivatives have been reported to inhibit a range of other enzymes. While specific IC₅₀ values for this compound are not available, the following enzymes represent rational targets for screening.
Table 2: Potential Enzyme Targets for this compound Based on Coumarin Scaffold Activity
| Enzyme Class | Specific Enzyme Examples | Rationale/Related Compound Activity |
| Oxidoreductases | Xanthine Oxidase, Lipoxygenases (LOX) | Many natural phenolic compounds inhibit xanthine oxidase.[7][8] Coumarin derivatives have shown lipoxygenase inhibition.[9][10][11] |
| Lyases | Carbonic Anhydrases (CAs) | Coumarins are a known class of carbonic anhydrase inhibitors, often showing isoform selectivity.[1][12][13][14] |
| Kinases | EGFR, PKA, PKC | Daphnetin inhibits several protein kinases. |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against key enzyme targets. These are generalized protocols based on established methods for similar compounds and should be optimized for specific laboratory conditions.
In Vitro α-Glucosidase Inhibition Assay
Principle: This spectrophotometric assay measures the inhibition of α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (Test Compound)
-
Acarbose (Positive Control)
-
Sodium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of the test compound and acarbose in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound (or acarbose) to respective wells.
-
Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_blank) - (Abs_sample - Abs_blank)] / (Abs_control - Abs_blank) x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
In Vitro Xanthine Oxidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically by the increase in absorbance at 295 nm.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
This compound (Test Compound)
-
Allopurinol (Positive Control)
-
Potassium phosphate buffer (pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Prepare stock solutions of the test compound and allopurinol in DMSO.
-
In a 96-well UV plate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of various concentrations of the test compound (or allopurinol) to the sample wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of xanthine solution (e.g., 0.15 mM in phosphate buffer) to all wells.
-
Add 20 µL of xanthine oxidase solution (e.g., 0.1 U/mL in phosphate buffer) to the sample and control wells. For the blank, add 20 µL of buffer.
-
Incubate the plate at 25°C for 15 minutes.
-
Measure the absorbance at 295 nm at time 0 and after the 15-minute incubation.
-
Calculate the rate of uric acid formation.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_blank) - (Rate_sample - Rate_blank)] / (Rate_control - Rate_blank) x 100
-
Determine the IC₅₀ value from the dose-response curve.
References
- 1. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. Evaluation of toxicity and anti-amylase activity of 7, 8 dihydroxy coumarin (Daphnetin), a novel α-amylase blocker in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxycoumarin derivatives: novel and potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of xanthine oxidase by hydroxylated anthraquinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as scopoletin.
Frequently Asked Questions (FAQs)
Q1: My Pechmann condensation reaction for the synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Pechmann condensation of electron-rich phenols, such as the precursor to this compound, can stem from several factors. Firstly, the choice of acid catalyst is crucial; highly activated phenols may undergo side reactions or degradation with harsh catalysts.[1] Secondly, the reaction temperature plays a significant role, with either too low or too high temperatures being detrimental.[1] Finally, the nature of the β-ketoester and the absence or presence of a solvent can significantly impact the reaction outcome.[1] Optimization of these parameters is key to improving the yield.
Q2: I am observing the formation of a significant amount of side products. What are these likely to be and how can I minimize their formation?
A2: A common side product in the Pechmann condensation is the formation of chromones, which can arise from an alternative cyclization pathway.[1] The formation of chromones is often favored under certain reaction conditions, particularly with specific catalysts like phosphorus pentoxide in what is known as the Simonis chromone cyclization.[1] To minimize chromone formation, it is advisable to use milder acid catalysts and optimize the reaction temperature. Additionally, purification methods such as column chromatography are effective in separating the desired coumarin from chromone byproducts.
Q3: What are the recommended starting materials for the synthesis of this compound via the Pechmann condensation?
A3: The most direct starting materials for the synthesis of this compound via the Pechmann condensation are a suitably substituted phenol and a β-ketoester or a related carboxylic acid. Based on the structure of the target molecule, the phenolic precursor would be 2-methoxyhydroquinone (2-methoxybenzene-1,4-diol). This would be reacted with a β-ketoester like ethyl acetoacetate or malic acid.[1]
Q4: Are there alternative, "greener" catalysts for the Pechmann condensation that are effective for this synthesis?
A4: Yes, a variety of solid acid catalysts and ionic liquids have been developed as more environmentally friendly alternatives to traditional mineral acids.[2] These include catalysts like Amberlyst-15, Nafion-H, and various supported acid catalysts on silica or zirconia.[2] These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions, which can be beneficial for sensitive substrates.[2]
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the Pechmann condensation.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. The choice of eluent for the TLC will depend on the polarity of your starting materials and product, but a mixture of ethyl acetate and a nonpolar solvent like hexane is a common starting point.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Data Presentation: Comparison of Pechmann Condensation Conditions
The following table summarizes various catalytic systems and reaction conditions for the Pechmann condensation to produce substituted coumarins, which can serve as a guide for optimizing the synthesis of this compound.
| Phenol Substrate | β-Ketoester | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Resorcinol | Ethyl Acetoacetate | Amberlyst-15 (10 mol%) | Solvent-free | 110 | 100 min | ~95 | [3] |
| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Solvent-free | 110 | 3 h | 88 | [2] |
| m-Aminophenol | Ethyl Acetoacetate | InCl₃ (3 mol%) | Solvent-free (Ball Mill) | Room Temp. | 10 min | 92 | [4] |
| Phenol | Ethyl Acetoacetate | SbCl₃–Al₂O₃ (5 mol%) | Solvent-free (Microwave) | - | - | 86-95 | [3] |
| Phenols | Ethyl Acetoacetate | Methanesulfonic acid | Solvent-free (Ball Mill) | Room Temp. | - | High | [5] |
| Resorcinol | Ethyl Acetoacetate | FeCl₃·6H₂O (10 mol%) | Toluene | Reflux | 16 h | High | [6] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Pechmann Condensation
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
2-methoxyhydroquinone
-
Ethyl acetoacetate (or other suitable β-ketoester)
-
Acid catalyst (e.g., Amberlyst-15, concentrated H₂SO₄, InCl₃)
-
Ethanol (for recrystallization)
-
Appropriate glassware for reaction under heating and reflux (if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methoxyhydroquinone (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents).
-
Catalyst Addition: Add the chosen acid catalyst. For solid catalysts like Amberlyst-15, use approximately 10 mol%. For liquid acids like concentrated H₂SO₄, add dropwise with cooling.
-
Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically between 80-120°C). If using a solvent, ensure the mixture is refluxing gently. For solvent-free conditions, ensure good mixing.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the reaction mixture to room temperature. If a solid acid catalyst was used, it can be filtered off. For reactions with mineral acids, carefully pour the mixture into ice-water to precipitate the crude product.
-
Isolation and Purification: Collect the crude product by filtration and wash with cold water. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxyhydroquinone from Vanillin for Aqueous Redox-Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin-Sulfonamide-Nitroindazolyl-Triazole Hybrids as Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming stability issues of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scoparone, in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for scoparone in solution?
A1: Scoparone is susceptible to several forms of degradation in solution. The primary stability concerns include:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of scoparone.[1]
-
Hydrolysis: The lactone ring in the coumarin structure of scoparone can be susceptible to hydrolysis, especially under basic pH conditions.
-
Oxidation: Scoparone can be prone to oxidation, which can be accelerated by factors such as exposure to air, the presence of metal ions, and light.[2]
-
Precipitation: Due to its hydrophobic nature, scoparone has low solubility in aqueous solutions, leading to precipitation, especially when diluting a concentrated stock solution in an aqueous buffer or cell culture medium.
Q2: What is the recommended solvent for preparing scoparone stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of scoparone. It is capable of effectively dissolving the hydrophobic compound for in vitro biological assays. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: How should I store scoparone stock solutions?
A3: To ensure the stability of your scoparone stock solution, it is recommended to:
-
Store the solution at -20°C or -80°C for long-term storage.
-
Protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q4: My scoparone solution is showing a yellow to brownish color change. What does this indicate?
A4: A color change in your scoparone solution, particularly to a yellow or brownish hue, is often an indication of degradation, likely due to oxidation or photodegradation. It is recommended to prepare a fresh solution if a color change is observed.
Q5: Can I use a scoparone solution that has a visible precipitate?
A5: No, it is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble scoparone is unknown and significantly lower than the intended concentration. This will lead to inaccurate and unreliable experimental results.
Troubleshooting Guides
Issue 1: Precipitation of Scoparone in Aqueous Solution
Symptoms:
-
Visible solid particles or cloudiness in the solution after diluting a DMSO stock into an aqueous buffer or cell culture medium.
-
Inconsistent results in biological assays.
Possible Causes:
-
The final concentration of scoparone exceeds its solubility limit in the aqueous medium.
-
"Solvent shock" caused by rapid dilution of the DMSO stock into the aqueous solution.
-
The pH of the aqueous medium is not optimal for scoparone solubility.
Solutions:
| Solution | Description |
| Decrease Final Concentration | The most straightforward approach is to lower the final working concentration of scoparone in your experiment. |
| Optimize Dilution Technique | Add the scoparone stock solution drop-wise to the aqueous medium while vigorously vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation. Pre-warming the aqueous medium to 37°C can also aid in solubilization. |
| Use a Co-solvent | Maintain a small percentage of DMSO (typically ≤ 0.5%, ideally ≤ 0.1%) in the final working solution to help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| pH Adjustment | The solubility of coumarin derivatives can be pH-dependent. Experimenting with a pH range around the physiological pH of your system may help improve solubility. |
| Use of Solubilizing Agents | For challenging situations, consider the use of solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance aqueous solubility.[3][4][5] |
Issue 2: Degradation of Scoparone in Solution
Symptoms:
-
Loss of biological activity over time.
-
Appearance of new peaks in HPLC or LC-MS analysis.
-
Color change in the solution.
Possible Causes:
-
Photodegradation: Exposure of the solution to ambient or UV light.
-
Oxidative Degradation: Presence of dissolved oxygen or oxidizing agents in the solution.
-
Hydrolysis: Unfavorable pH conditions, particularly alkaline pH.
-
Thermal Degradation: Storage at elevated temperatures.
Solutions:
| Solution | Description |
| Light Protection | Always handle and store scoparone solutions in light-protected conditions. Use amber vials or wrap containers in aluminum foil. |
| Use of Antioxidants | The addition of antioxidants such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to the formulation can help prevent oxidative degradation.[6][7] The choice of antioxidant will depend on the solvent system and experimental setup. |
| pH Control | Maintain the pH of the solution within a stable range, preferably neutral to slightly acidic, to minimize hydrolysis of the lactone ring. Use appropriate buffer systems to maintain a constant pH. |
| Temperature Control | Store stock solutions at low temperatures (-20°C or -80°C). For working solutions, prepare them fresh and use them promptly. Avoid prolonged storage at room temperature or 37°C. |
| Degas Solvents | For sensitive experiments, degassing the aqueous buffers to remove dissolved oxygen prior to preparing the scoparone solution can help minimize oxidation. |
Quantitative Stability Data
The following tables summarize the known stability data for scoparone. Note that specific quantitative values can be highly dependent on the exact experimental conditions.
Table 1: Factors Influencing Scoparone Photodegradation Kinetics
| Factor | Effect on Degradation Rate | Reference |
| Light Source Intensity | Higher intensity (e.g., 28 W UV lamp > 500 W Xenon > 300 W Xenon) increases the degradation rate. | [1] |
| Initial Concentration | Lower initial concentrations lead to a higher photodegradation rate. | [1] |
| pH | Higher pH values (more alkaline) increase the photodegradation rate. | [1] |
| Temperature | Higher temperatures increase the photodegradation rate. | [1] |
| Solvent | Degradation is faster in aqueous media compared to organic solvents. | [1] |
Table 2: General Recommendations for Scoparone Solution Stability
| Parameter | Recommendation | Rationale |
| Solvent for Stock | DMSO | High solubilizing capacity for scoparone. |
| Storage Temperature | -20°C to -80°C | Minimizes thermal degradation and slows down other degradation pathways. |
| Light Exposure | Minimize (use amber vials) | Prevents photodegradation. |
| pH of Aqueous Media | Neutral to slightly acidic | Reduces the risk of lactone ring hydrolysis. |
| Additives | Consider antioxidants (e.g., ascorbic acid) or cyclodextrins | To prevent oxidation and improve aqueous solubility, respectively. |
Experimental Protocols
Protocol 1: Preparation of a Stable Scoparone Stock Solution
-
Weighing: Accurately weigh the desired amount of high-purity scoparone powder using a calibrated analytical balance in a low-light environment.
-
Dissolving: Add the appropriate volume of anhydrous, high-purity DMSO to the scoparone powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution vigorously in a light-protected tube until the scoparone is completely dissolved. Gentle warming to 37°C or brief sonication in an ultrasonic bath can aid dissolution.
-
Storage: Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Scoparone Working Solution for Cell Culture
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw a single-use aliquot of the scoparone DMSO stock solution at room temperature, protected from light.
-
Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the scoparone stock solution drop-by-drop. This slow addition to a vortexing solution is crucial to prevent precipitation.
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without scoparone) in your experiments.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of degradation or precipitation in the aqueous environment.
Protocol 3: Forced Degradation Study of Scoparone
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of scoparone and to develop a stability-indicating analytical method (e.g., HPLC).
-
Preparation of Scoparone Solution: Prepare a stock solution of scoparone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the scoparone solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the scoparone solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.
-
Oxidative Degradation: Mix the scoparone solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the scoparone solution at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the scoparone solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period. Include a dark control wrapped in aluminum foil.
-
-
Sample Neutralization (for hydrolysis samples): After the incubation period, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a UV or MS detector.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
Determine the percentage of degradation of scoparone under each stress condition.
-
Assess the peak purity of the scoparone peak to ensure the analytical method is stability-indicating.
-
Visualizations
Signaling Pathways Modulated by Scoparone
Scoparone has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.
Caption: Scoparone inhibits key signaling pathways involved in inflammation and fibrosis.
Experimental Workflow for Preparing a Stable Scoparone Working Solution
Caption: Recommended workflow for preparing scoparone solutions for experiments.
Troubleshooting Logic for Scoparone Precipitation
Caption: Troubleshooting logic for addressing scoparone precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Scoparone inhibits ultraviolet radiation-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 7. fagronacademy.us [fagronacademy.us]
Technical Support Center: Solubility Enhancement for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (also known as Daphnetin-7-methyl ether).[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
Like many coumarin derivatives, this compound is a polycyclic aromatic molecule and is consequently hydrophobic with low water solubility.[3][4] Its structure, a benzopyrone backbone, contributes to this characteristic.[5] While the hydroxyl and methoxy groups add some polarity, the overall molecule remains sparingly soluble in water, which is a major challenge for formulation scientists.[6] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water.[6]
Q2: What is the standard first step for dissolving this compound for biological assays?
The most common and recommended practice is to first prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a highly effective choice for this purpose.[7]
Procedure:
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Gently vortex or sonicate if necessary to ensure it is fully dissolved.
-
Store the stock solution appropriately, typically at -20°C or -80°C.
-
For experiments, dilute this stock solution into your aqueous buffer or cell culture medium to the final desired concentration.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common issue that occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution, often due to the low final percentage of the organic solvent.[3]
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final DMSO concentration is high enough to maintain solubility but low enough (typically <1%) to avoid impacting the biological system.[3]
-
Use Co-solvents: If precipitation persists, consider using a co-solvent system. Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be combined with water to increase the solubility of non-polar drugs.[8][9] You can create a series of buffers with slightly increasing co-solvent percentages to find the optimal concentration.
-
Gentle Heating and Sonication: After dilution, gently warming the solution or placing it in a sonicator bath can help dissolve fine precipitates.[3] Use caution, as excessive heat can degrade the compound.
Q4: Can adjusting the pH of the solution improve the solubility of this compound?
Yes, pH modification can be an effective strategy. The molecule contains a phenolic hydroxyl (-OH) group.[2]
-
In Basic Conditions (Higher pH): Increasing the pH of the solution (e.g., using a buffer with pH > 8) will deprotonate the acidic hydroxyl group, forming a phenolate salt. This ionized form is significantly more water-soluble than the neutral form.[10]
-
In Acidic Conditions (Lower pH): The compound will remain in its less soluble, unionized form.[10]
Therefore, for weakly acidic drugs like this one, increasing the pH can substantially enhance solubility.
Q5: What advanced techniques can be used if standard methods are insufficient?
If co-solvents and pH adjustments do not provide the required solubility, several advanced formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble "guest" molecules, like this coumarin derivative, effectively encapsulating the nonpolar regions and increasing aqueous solubility.[6]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix, such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[9] This can be achieved through methods like solvent evaporation or hot-melt extrusion, resulting in a product with enhanced dissolution rates.
-
Particle Size Reduction: Reducing the particle size of the compound increases its surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[9] Techniques include micronization and the creation of nanosuspensions.[8] While this doesn't increase equilibrium solubility, it can be crucial for achieving desired dissolution kinetics.[8]
Troubleshooting Guides and Protocols
Solvent Solubility Profile
The following table summarizes the expected solubility of coumarin derivatives in common laboratory solvents. This should be used as a general guide, and empirical testing is always recommended.
| Solvent | Expected Solubility | Rationale / Notes |
| Water | Poor | The hydrophobic benzopyrone core limits aqueous solubility.[3][11] |
| DMSO (Dimethyl Sulfoxide) | High | A powerful, water-miscible polar aprotic solvent.[7] |
| DMF (Dimethylformamide) | High | A polar aprotic solvent, often used as an alternative to DMSO.[12] |
| Ethanol / Methanol | Moderate to High | Polar protic solvents that can dissolve many coumarins.[13] |
| Acetone | Moderate | A water-miscible polar aprotic solvent.[7] |
| Chloroform / Dichloromethane | Moderate | Non-polar organic solvents suitable for extraction and some formulations.[7] |
| Propylene Glycol (PG) | Moderate | A common co-solvent used in pharmaceutical formulations.[8] |
| Polyethylene Glycol (PEG 300/400) | Moderate | A non-toxic co-solvent used to enhance solubility.[9] |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
-
Prepare a series of buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).
-
Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a slurry.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.
-
After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the measured solubility against the buffer pH to determine the optimal pH for dissolution.
Protocol 2: Solubility Enhancement using β-Cyclodextrin
-
Prepare an aqueous stock solution of β-cyclodextrin (e.g., 10 mM).
-
Add an excess amount of this compound to the β-cyclodextrin solution.
-
Stir the mixture vigorously at a controlled temperature for 48-72 hours to facilitate the formation of the inclusion complex.
-
Filter the suspension to remove the undissolved compound.
-
Quantify the concentration of the dissolved compound in the filtrate via HPLC or UV-Vis spectroscopy to determine the solubility enhancement.
Visual Guides
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems with this compound.
Caption: Troubleshooting workflow for solubility enhancement.
Mechanism of Co-Solvency
This diagram illustrates how co-solvents can increase the solubility of a hydrophobic drug.
Caption: How co-solvents reduce solvent polarity to improve solubility.
Mechanism of Cyclodextrin Inclusion Complexation
This diagram shows how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it more soluble in water.
Caption: Formation of a water-soluble drug-cyclodextrin complex.
References
- 1. This compound | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Showing Compound Osthol (FDB002515) - FooDB [foodb.ca]
- 5. Coumarin - Wikipedia [en.wikipedia.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-8-(2-Hydroxy-3-methyl-3-butenyl)-7-methoxy-2H-1-benzopyran-2-one | 1221-43-8 [chemicalbook.com]
- 8. ijpbr.in [ijpbr.in]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chembk.com [chembk.com]
Technical Support Center: Synthesis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Welcome to the technical support center for the synthesis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Daphnetin-7-methyl ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method for synthesizing coumarins, including this compound, is the Pechmann condensation.[1] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[1] For this specific molecule, the likely starting materials would be 2,3-dihydroxyanisole and a suitable β-ketoester like malic acid or a formylacetic acid ester. Other methods for coumarin synthesis include the Perkin, Knoevenagel, and Wittig reactions, though they are less commonly reported for this specific substitution pattern.[2]
Q2: What is the primary challenge in the synthesis of this compound?
A2: A significant challenge is achieving good regioselectivity during the electrophilic aromatic substitution step of the Pechmann condensation. The starting phenol, 2,3-dihydroxyanisole, has two hydroxyl groups that can direct the cyclization, potentially leading to the formation of isomeric byproducts. Controlling the reaction conditions, such as the choice of acid catalyst and temperature, is crucial to favor the formation of the desired 8-hydroxy isomer.
Q3: I am experiencing a low yield. What are the potential causes and solutions?
A3: Low yields are a common issue and can stem from several factors:
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Strong Brønsted acids like sulfuric acid or Lewis acids such as AlCl₃ are often used.[3] If yields are low, consider screening different catalysts or optimizing the catalyst loading.[4] For instance, some reactions benefit from milder catalysts, while others require stronger acids.[4]
-
Incorrect Reaction Temperature: Temperature plays a significant role in reaction rate and selectivity. While higher temperatures can increase the reaction rate, they may also lead to the formation of tars and decomposition products.[3] It is advisable to perform small-scale optimizations to identify the ideal temperature for your specific reaction.[4]
-
Formation of Side Products: As mentioned in Q2, the formation of isomers can significantly reduce the yield of the desired product. Careful control of reaction conditions is key to minimizing these side reactions.
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion. If the reaction stalls, a fresh batch of catalyst or extended reaction time might be necessary.
-
Difficult Purification: The product may be difficult to separate from starting materials or side products, leading to losses during workup and purification.
Q4: How can I purify the final product effectively?
A4: Purification is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent, such as methanol or ethanol, is a common and effective method for obtaining a pure product.[4] If isomeric byproducts are present and have similar solubility, column chromatography on silica gel may be required for effective separation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Use a fresh, anhydrous acid catalyst. Optimize the catalyst concentration (typically 5-10 mol%).[4] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation.[4] | |
| Poor quality of starting materials. | Ensure the purity of 2,3-dihydroxyanisole and the β-ketoester. Purify starting materials if necessary. | |
| Formation of a Tar-like Substance | Reaction temperature is too high. | Lower the reaction temperature. Consider adding the reagents slowly to control any exothermic processes.[3] |
| Highly acidic conditions. | While an acid catalyst is necessary, excessively harsh conditions can promote polymerization. Try a milder catalyst or reduce the catalyst concentration. | |
| Product is a Mixture of Isomers | Lack of regioselectivity in the cyclization step. | Experiment with different acid catalysts (e.g., H₂SO₄, PPA, Lewis acids) as they can influence the regioselectivity. Optimize the reaction temperature, as it can also affect the isomer ratio. |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | After quenching the reaction with water, ensure complete precipitation by cooling the mixture. If the product remains in solution, extraction with a suitable organic solvent will be necessary. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. | |
| Final Product is Impure after Recrystallization | Co-crystallization with impurities. | Try a different recrystallization solvent or a combination of solvents. If impurities persist, column chromatography is recommended. |
Experimental Protocols
General Protocol for Pechmann Condensation (Adapted from the synthesis of daphnetin derivatives):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2,3-dihydroxyanisole (1 equivalent) and the appropriate β-ketoester (e.g., malic acid, 1.1 equivalents).
-
Catalyst Addition: Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid or perchloric acid) to the mixture at room temperature with vigorous stirring.[4] The addition should be done cautiously, as the reaction can be exothermic.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 100-130°C) for several hours.[3] Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice-water to precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from a suitable solvent like methanol or ethanol.[4]
Quantitative Data Summary (Illustrative for Pechmann Condensation of Phenols)
| Phenol | β-ketoester | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Resorcinol | Malic Acid | H₂SO₄ | 100-130 | - | Good (unspecified) | [3] |
| 1,2,3-Benzenetriol | Ethyl acetoacetate | Perchloric acid | RT | 6-8 | 78 | [4] |
| 1,2,3-Benzenetriol | Dimethyl 1,3-acetonedicarboxylate | Perchloric acid | RT | 6-8 | 83 | [4] |
Visualizations
Experimental Workflow for Pechmann Condensation
Caption: A generalized experimental workflow for the synthesis of coumarins via the Pechmann condensation.
Signaling Pathway involving a structurally similar Coumarin
8-Methoxycoumarin, a compound structurally related to the target molecule, has been shown to enhance melanogenesis through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6] This pathway is crucial in regulating various cellular processes.
Caption: The MAPK signaling pathway is influenced by 8-methoxycoumarin, leading to enhanced melanogenesis.[5][6]
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 3. US3503996A - 7-hydroxycoumarin preparation - Google Patents [patents.google.com]
- 4. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common approach for the analysis of hydroxycoumarins like this compound is Reversed-Phase HPLC (RP-HPLC). A good starting point is to use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier to improve peak shape.
Q2: What is the importance of the acidic modifier in the mobile phase?
A2: An acidic modifier, such as formic acid or acetic acid (typically at a concentration of 0.1%), is crucial for suppressing the ionization of the hydroxyl group on the coumarin structure. This minimizes interactions with residual silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing.
Q3: How should I prepare my sample for HPLC analysis?
A3: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase composition. It is critical to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could block the column or tubing.
Q4: What is a suitable detection wavelength for this compound?
A4: Based on the UV absorption maxima of similar coumarin derivatives, a starting wavelength of around 298 nm or 345 nm is recommended. It is advisable to determine the optimal wavelength by running a UV scan of the analyte to ensure maximum sensitivity.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing significantly. What are the possible causes and solutions?
A: Peak tailing is a common issue with coumarins and can be caused by several factors:
-
Secondary Silanol Interactions: The hydroxyl group of your analyte can interact with active silanol groups on the column packing material.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to asymmetrical peaks.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination: A contaminated guard column or analytical column can result in poor peak shape.
-
Solution: Replace the guard column and/or flush the analytical column with a strong solvent.
-
Q: My peak is exhibiting fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting.
-
Solution: Decrease the sample concentration or injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for my analyte is shifting between injections. What should I check?
A: Fluctuating retention times can compromise the reliability of your analysis. Here are the common culprits:
-
Inconsistent Mobile Phase Composition: Improperly mixed or prepared mobile phase can lead to shifts.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
-
Pump Malfunction: Leaks or issues with the pump's check valves can cause inconsistent flow rates.
-
Solution: Check for any visible leaks in the system and perform routine pump maintenance.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.
-
Solution: Increase the equilibration time before each injection.
-
Issue 3: Baseline Issues (Noise or Drift)
Q: I am observing a noisy or drifting baseline. How can I resolve this?
A: A stable baseline is essential for accurate integration and quantification.
-
Air Bubbles in the System: Air bubbles in the pump or detector cell are a frequent cause of baseline noise.
-
Solution: Thoroughly degas the mobile phase and purge the pump to remove any trapped air.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
-
Dirty Detector Flow Cell: Contamination in the detector's flow cell can cause baseline disturbances.
-
Solution: Flush the flow cell with a strong, appropriate solvent.
-
Issue 4: Peak Splitting
Q: My single peak for this compound is splitting into two. What is the problem?
A: Peak splitting can be indicative of a few issues:
-
Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band.
-
Solution: Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced.
-
-
Partial Clogging: A partial blockage in the tubing or column frit can cause the sample flow path to split.
-
Solution: Check for high backpressure and try back-flushing the column (if recommended by the manufacturer).
-
-
Sample Injection Issues: Problems with the autosampler needle or injection valve can lead to a split injection.
-
Solution: Perform maintenance on the autosampler and ensure the correct injection settings are used.
-
Experimental Protocols
Representative RP-HPLC Method
This is a representative method and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 298 nm |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile and filter |
Method Validation Parameters
The following table summarizes key parameters for method validation.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | > 0.999 | Establishes the relationship between concentration and response |
| Accuracy (% Recovery) | 98 - 102% | Measures the closeness of the results to the true value |
| Precision (% RSD) | < 2% | Demonstrates the reproducibility of the method |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration that can be detected |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration that can be quantified with accuracy and precision |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
General HPLC Troubleshooting Logic
Caption: A systematic approach to diagnosing common HPLC problems.
Optimization of reaction conditions for synthesizing 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Welcome to the technical support center for the synthesis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Scopoletin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Pechmann condensation reaction.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive or Inappropriate Catalyst: The chosen acid catalyst may not be effective for the specific substrates. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Inefficient Reactant Molar Ratio: An improper ratio of the phenol to the β-ketoester can limit the yield. 4. Presence of Water: Moisture can deactivate certain acid catalysts. | 1. Catalyst Selection: Experiment with different acid catalysts such as sulfuric acid, Amberlyst-15, or Lewis acids like ZnCl₂. The choice of catalyst can significantly impact the reaction outcome. 2. Temperature Optimization: Systematically vary the reaction temperature (e.g., 80°C, 100°C, 120°C) to find the optimal condition. For many Pechmann reactions, heating is necessary to achieve a good yield. 3. Molar Ratio Adjustment: A slight excess of the β-ketoester (e.g., 1.2 equivalents) can sometimes improve the yield. 4. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. |
| Formation of Side Products/Impurities | 1. Over-alkylation or Etherification: The hydroxyl group of the phenol or the product can react further under acidic conditions. 2. Polymerization/Charring: Harsh reaction conditions (high temperature, strong acid) can lead to the decomposition of starting materials and products. 3. Incomplete Reaction: Unreacted starting materials will contaminate the final product. | 1. Milder Reaction Conditions: Use a milder acid catalyst or lower the reaction temperature to minimize side reactions. 2. Shorter Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed to avoid the formation of degradation products. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities. |
| Difficult Product Purification | 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography or co-crystallization can occur. 2. Presence of Tarry Materials: Charring can make the work-up and purification process challenging. | 1. Optimized Chromatographic Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. Sometimes, a sequence of purification techniques (e.g., recrystallization followed by chromatography) is necessary. 2. Careful Work-up: After the reaction, quenching with cold water can help precipitate the crude product, leaving some tarry materials in the solution. Washing the crude product with a non-polar solvent can also help remove some impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used laboratory method is the Pechmann condensation. This reaction involves the condensation of a substituted phenol (in this case, 2-methoxyhydroquinone or a related precursor) with a β-ketoester (such as ethyl acetoacetate) in the presence of an acid catalyst.
Q2: Which catalyst is best for the Pechmann condensation to synthesize this specific coumarin?
The choice of catalyst can be critical and often requires optimization. While strong Brønsted acids like sulfuric acid are traditionally used, they can sometimes lead to side reactions. Heterogeneous catalysts like Amberlyst-15 or Lewis acids such as zinc chloride (ZnCl₂) have been employed successfully and can offer advantages in terms of milder reaction conditions and easier work-up.[1]
Q3: What are the typical reaction conditions for this synthesis?
Reaction conditions can vary depending on the chosen catalyst and substrates. Generally, the reaction is heated, often in the range of 80-130°C. Solvent-free conditions are frequently employed, which can simplify the procedure and reduce waste.[2] Reaction times can range from a few hours to overnight.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.
Q5: What is the expected yield for this synthesis?
The yield can vary significantly based on the optimized reaction conditions. With proper optimization of the catalyst, temperature, and reactant ratios, yields can be moderate to good. For similar Pechmann reactions, yields ranging from 50% to over 80% have been reported.[2][3]
Experimental Protocols
Protocol 1: Pechmann Condensation using Sulfuric Acid
This protocol describes a general procedure for the synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
2-Methoxyhydroquinone
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to chilled ethanol.
-
To this acidic solution, add 2-methoxyhydroquinone and ethyl acetoacetate.
-
Stir the mixture at room temperature for a specified time or gently heat it to the optimized temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Pechmann Condensation using a Heterogeneous Catalyst (Amberlyst-15)
This protocol provides a method using a solid acid catalyst, which can simplify the work-up procedure.
Materials:
-
2-Methoxyhydroquinone
-
Ethyl acetoacetate
-
Amberlyst-15
-
A suitable high-boiling solvent (optional, solvent-free is often preferred)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-methoxyhydroquinone, ethyl acetoacetate, and Amberlyst-15.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to the optimized temperature with vigorous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Add ethanol to the residue and heat to dissolve the product.
-
Filter the hot solution to remove the Amberlyst-15 catalyst.
-
Allow the filtrate to cool to induce crystallization of the product.
-
Collect the purified product by filtration.
Data Presentation
The following tables summarize the effect of different catalysts and reaction conditions on the yield of coumarin synthesis via the Pechmann reaction, based on literature data for similar substrates.
Table 1: Effect of Catalyst on the Pechmann Condensation of Phloroglucinol and Ethyl Acetoacetate [2]
| Catalyst (10 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| No Catalyst | 110 | 24 | 0 |
| ZnO | 110 | 5 | Traces |
| Zn₀.₉₇₅Ti₀.₀₂₅O | 110 | 5 | 37 |
| Zn₀.₉₅₀Ti₀.₀₅₀O | 110 | 4 | 60 |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 110 | 3 | 88 |
| Zn₀.₉₀₀Ti₀.₁₀₀O | 110 | 3 | 88 |
Table 2: Optimization of Catalyst Loading for Zn₀.₉₂₅Ti₀.₀₇₅O [3]
| Catalyst Amount (mol%) | Time (h) | Yield (%) |
| 5 | 5 | 67 |
| 10 | 3 | 88 |
| 15 | 3 | 88 |
Visualizations
The following diagrams illustrate the general workflow of a Pechmann condensation and the logical steps in troubleshooting common issues.
Caption: Generalized experimental workflow for the Pechmann condensation.
Caption: Troubleshooting workflow for low product yield in Pechmann condensation.
References
- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Methods to minimize byproduct formation in 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one. This document offers solutions to common experimental issues to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing coumarin derivatives, including this compound, are the Pechmann condensation and the Knoevenagel condensation. The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst and is often favored for its simplicity and use of readily available starting materials.
Q2: What are the typical starting materials for the Pechmann condensation to synthesize this compound?
A2: The typical starting materials are 2,3-dihydroxyanisole (2-hydroxy-3-methoxyphenol) and an appropriate β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst.
Q3: What are some common byproducts in this synthesis?
A3: While specific byproduct analysis for this exact molecule is not extensively reported, based on the Pechmann condensation mechanism with substituted phenols, potential byproducts can include chromone derivatives, products from side reactions of the starting materials under harsh acidic conditions, and potentially isomeric coumarin products if the starting phenol has multiple possible reaction sites. High temperatures can also lead to the formation of tarry side products.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product and any major byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address them?
A: Low or no product yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Verify Starting Material Purity: Ensure the purity of the 2,3-dihydroxyanisole and the β-ketoester. Impurities can inhibit the reaction or lead to the formation of undesired side products.
-
Check Catalyst Activity: The acid catalyst (e.g., sulfuric acid, Amberlyst-15) is crucial. Ensure it has not been deactivated by moisture or improper storage. For solid acid catalysts, ensure they are properly activated if required.
-
Optimize Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of the starting materials or the product. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. Experiment with a temperature gradient to find the optimal condition.
-
Increase Reaction Time: Some Pechmann condensations can be slow.[1] Monitor the reaction by TLC, and if starting material is still present after the initially planned time, consider extending the reaction duration.
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. An insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions.[1] An optimal catalyst loading, typically between 10-20% by weight for solid catalysts, should be determined experimentally.[2]
Issue 2: Significant Byproduct Formation
Q: My TLC plate shows multiple spots, indicating the presence of significant byproducts. How can I minimize their formation?
A: The formation of byproducts is a common challenge in coumarin synthesis. Here are some strategies to minimize them:
-
Control Reaction Temperature: High temperatures are a primary cause of byproduct formation.[1] Lowering the reaction temperature may reduce the rate of side reactions while still allowing the main reaction to proceed at an acceptable rate.
-
Optimize Catalyst Choice and Loading: Harsh acid catalysts or excessive catalyst loading can promote undesired side reactions. Consider using a milder or heterogeneous acid catalyst like Amberlyst-15, which can also simplify purification.[2] Experiment with reducing the catalyst amount.
-
Solvent Selection: While often performed under solvent-free conditions, the use of a high-boiling, inert solvent can sometimes help to better control the reaction temperature and minimize side reactions.
-
Order of Reagent Addition: In some cases, the order in which the reagents are mixed can influence the reaction outcome. For instance, pre-mixing the phenol and β-ketoester before the addition of the catalyst might be beneficial.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via the Pechmann condensation. This protocol may require optimization for your specific laboratory conditions and reagents.
Pechmann Condensation using a Solid Acid Catalyst (Amberlyst-15)
Materials:
-
2,3-dihydroxyanisole
-
Ethyl acetoacetate
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxyanisole (1.0 eq).
-
Add ethyl acetoacetate (1.1 to 1.5 eq).
-
Add Amberlyst-15 (0.2 g per 1 mmol of phenol).
-
Heat the reaction mixture to 110-120°C with vigorous stirring under solvent-free conditions.[3]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete (typically after 1-2 hours), cool the mixture to room temperature.
-
Dissolve the reaction mixture in hot ethanol.
-
Filter the hot solution to remove the solid catalyst.
-
Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Data Presentation
Table 1: Effect of Catalyst on Yield in Pechmann Condensation (Model Reaction: Resorcinol and Ethyl Acetoacetate)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Amberlyst-15 | - | 100 (Microwave) | 20 | 97 | [4] |
| Sulfuric Acid | - | Room Temp | 18-24 hours | ~49 | [5] |
| SbCl₃–Al₂O₃ | 5 | Microwave | - | 89 |
Note: This data is for a model reaction and illustrates the significant impact of the catalyst on reaction conditions and yield. Similar optimization would be necessary for the synthesis of this compound.
Mandatory Visualizations
Reaction Pathway
Caption: Pechmann condensation pathway for this compound synthesis.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
Influence of Reaction Conditions on Byproduct Formation
Caption: Relationship between adverse reaction conditions and byproduct formation.
References
Technical Support Center: 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin) Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of scopoletin in solution?
A1: The stability of scopoletin is primarily influenced by pH, temperature, presence of oxygen, and interaction with metal ions like iron. It is an antioxidant and is susceptible to degradation under certain conditions.
-
pH: Scopoletin is more stable in acidic to neutral solutions. Its degradation rate increases significantly under alkaline conditions (pH > 8.5).[1]
-
Temperature: Elevated temperatures can lead to the thermal degradation of scopoletin.[2]
-
Oxygen: The presence of oxygen can lead to irreversible oxidative degradation, and the degradation pathways may differ between oxic (oxygen-rich) and anoxic (oxygen-poor) conditions.[1]
-
Metal Ions: Complexation with iron has been shown to protect scopoletin from degradation, particularly in the circumneutral pH range under oxic conditions.[1]
Q2: What are the expected degradation products of scopoletin?
A2: Under alkaline conditions, oxidative demethylation of the methoxy group on scopoletin may occur.[1] In studies involving lignocellulosic biomass, scopoletin that has been incorporated into the lignin polymer can be released as scopoletin acetates during certain analytical degradation processes like DFRC (derivatization followed by reductive cleavage).[3] The primary degradation process under oxic conditions is oxidation, leading to various oxidized forms of the original molecule.[1]
Q3: What happens to the UV-Vis absorbance spectrum of scopoletin as it degrades?
A3: As the pH of a scopoletin solution increases from 6 to 8.5, a bathochromic (red) shift of the maximum absorbance wavelength (λmax) from around 340 nm to 390 nm is observed, which is associated with the deprotonation of the phenolic hydroxyl group.[1] Under alkaline conditions (pH 10.5-12.5), further shifts and broadening of the absorbance band occur, which can be indicative of degradation.[1] A decline in the absorbance at λmax over time suggests the degradation of the compound.[1]
Q4: How stable is scopoletin under typical laboratory storage conditions?
A4: Scopoletin is relatively stable when stored at room temperature or at -70°C for at least one month, with good precision and accuracy in stability analyses.[4] However, for long-term storage, it is advisable to keep scopoletin in a solid, dry form, protected from light, and at low temperatures. Solutions of scopoletin, especially in alkaline buffers, should be prepared fresh.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of scopoletin degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of scopoletin standard solution. | 1. The pH of the solvent is alkaline. 2. The solution is exposed to light for prolonged periods. 3. The solvent contains oxidizing contaminants. | 1. Prepare solutions in a neutral or slightly acidic buffer (pH 4-7). 2. Protect the solution from light by using amber vials or covering with aluminum foil. 3. Use high-purity solvents and de-gas them if necessary to remove dissolved oxygen. |
| Inconsistent results in HPLC analysis of scopoletin. | 1. Degradation of scopoletin in the autosampler. 2. Poor solubility in the mobile phase. 3. Interaction with metal components of the HPLC system. | 1. Use a cooled autosampler if available. Prepare fresh samples and run them promptly. 2. Ensure the mobile phase composition is appropriate to maintain scopoletin solubility. Scopoletin is soluble in methanol, ethanol, and acetonitrile.[5] 3. Use a metal-free or PEEK-lined HPLC system if metal chelation is a concern. |
| Low recovery of scopoletin during extraction from a complex matrix. | 1. Degradation during the extraction process due to harsh conditions (e.g., high temperature, extreme pH). 2. Incomplete extraction due to the choice of solvent. | 1. Optimize extraction parameters to use milder conditions. Subcritical water extraction has shown high recovery at 140°C, but higher temperatures may cause degradation.[2] 2. Use a solvent in which scopoletin is highly soluble, such as methanol or ethanol.[5] |
| Appearance of unknown peaks in the chromatogram over time. | These are likely degradation products. | 1. Analyze the mass spectra of the new peaks to identify their molecular weights and fragmentation patterns. 2. Compare the retention times with those of potential degradation products if standards are available. 3. Systematically vary experimental conditions (pH, temperature, oxygen exposure) to observe the formation of these peaks and deduce the degradation pathway. |
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| pKa (Phenolic OH) | 8.3 | [1] | |
| Stability at Room Temperature (in SaTSS fraction) | Precision (RSD%) | 1.53 - 5.97% | [4] |
| Accuracy (%) | -9.98 to 7.61% | [4] | |
| Stability at -70°C for 1 month (in SaTSS fraction) | Precision (RSD%) | 0.79 - 6.71% | [4] |
| Accuracy (%) | -7.1 to 7.61% | [4] | |
| Subcritical Water Extraction Yield (at 2 mL/min) | 100 °C | 81.6% | [2] |
| 120 °C | 82.7% | [2] | |
| 140 °C | 92.4% | [2] |
Experimental Protocols
1. UV-Vis Spectrophotometric Analysis of Scopoletin Degradation
This method is used to monitor the degradation of scopoletin by observing changes in its UV-Vis absorbance spectrum over time.
-
Materials:
-
Scopoletin stock solution (e.g., 1 mM in methanol)
-
Buffers of varying pH (e.g., pH 4, 7, 8.5, 10.5, 12.5)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a working solution of scopoletin (e.g., 42 µM) in the desired buffer.[1]
-
Immediately measure the initial absorbance spectrum from 250 nm to 500 nm.
-
Incubate the solution under controlled conditions (e.g., specific temperature, light exposure).
-
At regular time intervals, record the full absorbance spectrum.
-
Monitor the decrease in absorbance at the λmax (around 340 nm at neutral pH, shifting to ~390 nm at alkaline pH) to determine the rate of degradation.[1]
-
2. HPLC-FLD Method for Quantification of Scopoletin
This protocol describes a sensitive method for the quantification of scopoletin in various samples.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence detector (FLD)
-
C18 analytical column
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable modifier
-
-
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic acid, e.g., 0.1%) is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 25°C.
-
-
Detection:
-
Set the fluorescence detector to an excitation wavelength of ~337 nm and an emission wavelength of ~453 nm.[4]
-
-
Quantification: Create a calibration curve using scopoletin standards of known concentrations to quantify the amount in the sample.
-
Visualizations
Caption: Factors influencing the degradation and stability of scopoletin.
Caption: Workflow for the quantitative analysis of scopoletin using HPLC-FLD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Study of Subcritical Water Extraction of Scopoletin, Alizarin, and Rutin from Morinda citrifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of the scopoletin biosynthetic pathway enhances lignocellulosic biomass processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and Related Coumarin Derivatives
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one?
A1: While specific toxicity data is unavailable for this compound, general laboratory safety practices for handling chemical powders should be followed. Based on data for the related compound isoscopoletin, it is not classified under GHS hazard criteria.[1][2] However, it is recommended to:
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Q2: How should I store the solid compound?
A2: For long-term stability, the solid powder should be stored in a tightly sealed container in a dry environment, protected from light. Based on data for isoscopoletin, storage at -20°C is recommended for multi-year stability.[3][4]
Q3: What is the best way to prepare stock solutions?
A3: Due to the poor aqueous solubility of many coumarin derivatives, stock solutions are typically prepared in organic solvents.[5][6] Dimethyl sulfoxide (DMSO) is a common choice.[4][7] For example, isoscopoletin is soluble in DMSO at concentrations up to 38 mg/mL.[4] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. Gentle warming or sonication can aid dissolution.
Q4: How should I store the stock solutions?
A4: Stock solutions in organic solvents are less stable than the solid powder. To minimize degradation, it is recommended to:
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4]
-
Store aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[4]
-
Protect solutions from light.
Troubleshooting Guide
Q1: I'm having trouble dissolving the compound in my aqueous buffer. What can I do?
A1: This is a common issue with coumarin derivatives.[6] Here are some steps to troubleshoot poor solubility:
-
Prepare a concentrated stock in an organic solvent: First, dissolve the compound in a water-miscible organic solvent like DMSO.
-
Dilute the stock solution: Add the concentrated stock solution to your aqueous buffer dropwise while vortexing. Do not add the aqueous buffer to the organic stock.
-
Adjust pH: The solubility of coumarins with hydroxyl groups can be pH-dependent.[8] Increasing the pH of the buffer may improve the solubility of acidic coumarins.
-
Use a surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween® 20) can help to maintain solubility in aqueous media.
Q2: My solution has changed color and the experimental results are inconsistent. What is happening?
A2: Color change and inconsistent results are often signs of compound degradation.[8] The most likely causes are:
-
Photodegradation: Coumarins are known to be light-sensitive.[8] Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Hydrolysis: The lactone ring in the coumarin structure can be susceptible to hydrolysis, especially at high pH. Ensure the pH of your buffer is appropriate for your compound's stability.
-
Oxidation: The hydroxyl group can be susceptible to oxidation. Purging solutions with an inert gas like nitrogen or argon can help to minimize this.
Q3: My compound seems to be precipitating out of solution during my experiment. How can I prevent this?
A3: Precipitation during an experiment can occur if the final concentration of the compound in the aqueous medium exceeds its solubility limit, or if the concentration of the organic co-solvent is too high.
-
Check final concentration: Ensure that the final concentration of your compound in the assay is below its solubility limit in the final buffer composition.
-
Limit organic solvent concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, typically below 1% (v/v), as higher concentrations can be toxic to cells and may cause precipitation of other components.
Data Presentation
Table 1: Recommended Storage Conditions for Isoscopoletin (as a proxy)
| Form | Storage Temperature | Expected Stability |
| Solid Powder | -20°C | ≥ 4 years[3] |
| Stock Solution (in solvent) | -80°C | Up to 1 year[4] |
| Stock Solution (in solvent) | -20°C | Up to 1 month[4] |
Table 2: Solubility of Isoscopoletin in Various Solvents
| Solvent | Solubility |
| DMSO | 38 mg/mL[4] |
| Chloroform | 1 mg/mL[3] |
| Methanol | Soluble[7] |
| Acetone | Soluble[7] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of the compound using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 192.17 g/mol (like isoscopoletin), you would need 1.92 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Visualizations
Caption: Workflow for handling and storage of coumarin derivatives.
Caption: Troubleshooting decision tree for solubility issues.
Caption: Factors contributing to the degradation of coumarin derivatives.
References
- 1. carlroth.com [carlroth.com]
- 2. Isoscopoletin | C10H8O4 | CID 69894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
Avoiding artifacts in biological assays with 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
Welcome to the technical support center for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Scopoletin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help avoid artifacts in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Scopoletin) and what are its primary biological activities?
A1: Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin found in various plants. It is a pharmacologically active compound with a range of reported biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.
Q2: What are the main reasons Scopoletin can cause artifacts in biological assays?
A2: The primary reason Scopoletin can interfere with biological assays is its intrinsic fluorescence. This property can lead to false positives or negatives in fluorescence-based assays through several mechanisms:
-
Autofluorescence: Scopoletin itself fluoresces, which can be detected by the assay reader and misinterpreted as a positive signal.
-
Fluorescence Quenching: Scopoletin can absorb the light emitted by a fluorescent probe in the assay, leading to a decrease in the measured signal and a false-positive result in inhibitor screening.
-
Inner Filter Effect: At high concentrations, Scopoletin can absorb the excitation or emission light, leading to an artificially low signal.
Additionally, like many small molecules, Scopoletin has the potential to aggregate at higher concentrations, which can lead to non-specific inhibition of enzymes and other proteins.
Q3: How can I determine if Scopoletin is interfering with my assay?
A3: The most effective way to identify interference is to run a series of control experiments. A crucial first step is to perform a "pre-read" of your assay plate containing only Scopoletin in the assay buffer, before the addition of any fluorescent reagents. A significant signal at the assay's excitation and emission wavelengths indicates autofluorescence. To check for quenching, you can add Scopoletin to a solution containing your fluorescent product after the reaction is complete; a decrease in signal suggests quenching.
Q4: What is the solubility of Scopoletin in common laboratory solvents and buffers?
A4: Scopoletin is soluble in organic solvents like DMSO, DMF, and ethanol.[1] Its solubility in aqueous buffers is limited.[2] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[1]
Troubleshooting Guide
This guide provides specific troubleshooting strategies for common issues encountered when using Scopoletin in biological assays.
Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Run a "Compound-Only" Control: Prepare wells with Scopoletin at various concentrations in the assay buffer without the fluorescent substrate or cells. Measure the fluorescence at the assay's excitation and emission wavelengths. A high signal confirms autofluorescence. 2. Shift to Red-Shifted Dyes: Scopoletin's fluorescence is strongest in the blue-green region. Switching to fluorophores that excite and emit at longer wavelengths (e.g., >600 nm) can often mitigate this interference. 3. Use Time-Resolved Fluorescence (TRF): TRF assays have a time delay between excitation and emission detection, which can eliminate interference from short-lived fluorescence like that of Scopoletin. |
Issue 2: Unexpectedly Low Signal or False Positive Inhibition
| Potential Cause | Troubleshooting Steps |
| Fluorescence Quenching | 1. Perform a Quenching Control Assay: Add Scopoletin to a solution already containing the fluorescent product of your enzymatic reaction. A dose-dependent decrease in fluorescence indicates quenching. 2. Measure Absorbance Spectrum: Scan the absorbance spectrum of Scopoletin. If there is significant overlap with the excitation or emission wavelengths of your fluorophore, quenching is likely. 3. Validate with an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method, such as an absorbance or luminescence-based assay.[3][4] |
| Compound Aggregation | 1. Visual Inspection: Check for any visible precipitation in the wells after adding Scopoletin. 2. Include Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent the formation of aggregates. 3. Dynamic Light Scattering (DLS): If available, DLS can be used to directly measure the formation of aggregates in solution. |
Quantitative Data Summary
Physicochemical and Spectral Properties of Scopoletin
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₄ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Solubility in DMSO | ~30-50 mg/mL | [1][2] |
| Solubility in Ethanol | ~2 mg/mL | [1] |
| Solubility in 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| Ground-state pKa | 7.4 ± 0.1 | [6][7] |
| Excited-state pKa* | 1.4 ± 0.1 | [6][7] |
| Fluorescence Quantum Yield (in water) | ~0.56 | [6][8] |
| Excitation Maxima (pH dependent) | ~340 nm (neutral), ~385 nm (anionic) | [8][9] |
| Emission Maximum (pH dependent) | ~434 nm (neutral), ~460 nm (anionic) | [7][9] |
Reported IC₅₀ Values for Scopoletin in Various Assays
| Assay | Target/Cell Line | IC₅₀ Value | Reference |
| Anti-inflammatory | 5-Lipoxygenase Inhibition | 1.76 ± 0.01 µM | [10] |
| Anticancer | P-388 murine leukemia cells | 17.42 µg/mL | [11] |
| Neuroprotective | γ-aminotransferase (GABA-T) inhibition | 10.57 µM | [12] |
| Enzyme Inhibition | Monoamine Oxidase (MAO) | 19.4 µg/mL | [12] |
| Antioxidant | DPPH Radical Scavenging | 0.19 ± 0.01 mM | [10] |
| Antioxidant | ABTS Radical Scavenging | 5.62 ± 0.03 µM | [10] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if Scopoletin contributes to the signal in a fluorescence-based assay.
Materials:
-
Scopoletin stock solution (in DMSO)
-
Assay buffer
-
Black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of Scopoletin in the assay buffer at the same concentrations that will be used in the main experiment.
-
Add the Scopoletin dilutions to the wells of a black microplate.
-
Include wells with assay buffer and DMSO only as a negative control.
-
Read the plate using the same excitation and emission wavelengths and gain settings as the primary assay.
-
Interpretation: A dose-dependent increase in fluorescence in the Scopoletin-only wells indicates autofluorescence. This background signal should be subtracted from the results of the primary assay.
Protocol 2: Identifying Fluorescence Quenching
Objective: To determine if Scopoletin quenches the fluorescence of the assay's reporter molecule.
Materials:
-
Scopoletin stock solution (in DMSO)
-
Assay buffer
-
Fluorescent product of the assay (or a fluorescent dye with similar spectral properties)
-
Black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the fluorescent product in the assay buffer at a concentration that gives a robust signal.
-
Add this solution to the wells of a black microplate.
-
Prepare a serial dilution of Scopoletin in the assay buffer.
-
Add the Scopoletin dilutions to the wells containing the fluorescent product.
-
Include wells with the fluorescent product and DMSO only as a control.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Read the fluorescence of the plate.
-
Interpretation: A dose-dependent decrease in the fluorescence signal in the presence of Scopoletin indicates quenching.
Visualizations
Caption: Troubleshooting workflow for Scopoletin interference.
Caption: Potential mechanisms of assay interference by Scopoletin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 5. Scopoletin | C10H8O4 | CID 5280460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data to support the structural validation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring hydroxycoumarin. By examining its mass spectrometry, and comparing its expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features with those of closely related analogs, this document serves as a valuable resource for researchers engaged in the identification and characterization of similar natural products.
Spectroscopic Data Comparison
The definitive identification of a chemical compound relies on the comprehensive analysis of its spectroscopic data. Below is a summary of the available mass spectrometry data for this compound and comparative data from analogous coumarin derivatives.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₀H₈O₄ | 192.17 | 193.0495 [M+H]⁺, 191.035 [M-H]⁻, 178, 175.9, 161, 162.9, 149, 147[1] |
| 7-Methoxy-2H-1-benzopyran-2-one (Herniarin) | C₁₀H₈O₃ | 176.17 | 176 (M⁺), 148, 119, 91, 63 |
| 7,8-Dihydroxy-6-methoxy-2H-1-benzopyran-2-one (Fraxetin) | C₁₀H₈O₅ | 208.17 | 208 (M⁺), 193, 180, 165, 137[2] |
| 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | C₁₀H₈O₄ | 192.17 | Not explicitly available, but expected to show a molecular ion peak at m/z 192. |
Table 2: ¹H NMR Spectroscopic Data of Comparative Coumarins (in CDCl₃, δ in ppm)
| Proton | 7-Methoxy-2H-1-benzopyran-2-one | 7-Hydroxy-4-methyl-2H-1-benzopyran-2-one (in DMSO-d₆) | Expected for this compound |
| H-3 | 6.26 (d, J=9.5 Hz) | 6.12 (s) | ~6.2-6.4 (d) |
| H-4 | 7.63 (d, J=9.5 Hz) | - | ~7.6-7.8 (d) |
| H-5 | 7.35 (d, J=8.5 Hz) | 7.58 (d, J=8.7 Hz) | ~7.3-7.5 (d) |
| H-6 | 6.84 (dd, J=8.5, 2.5 Hz) | 6.79 (dd, J=8.7, 2.4 Hz) | ~6.8-7.0 (d) |
| H-8 | 6.89 (d, J=2.5 Hz) | - | - |
| 7-OCH₃ | 3.87 (s) | - | ~3.9 (s) |
| 8-OH | - | - | ~5.0-6.0 (br s) |
| 4-CH₃ | - | 2.36 (s) | - |
| 7-OH | - | 10.52 (s) | - |
Table 3: ¹³C NMR Spectroscopic Data of Comparative Coumarins (in CDCl₃, δ in ppm)
| Carbon | 7-Methoxy-2H-1-benzopyran-2-one | 7-Methyl-2H-1-benzopyran-2-one | Expected for this compound |
| C-2 | 161.2 | 161.3 | ~160-162 |
| C-3 | 112.9 | 116.8 | ~110-115 |
| C-4 | 143.5 | 143.7 | ~142-145 |
| C-4a | 112.5 | 117.5 | ~110-115 |
| C-5 | 128.8 | 125.4 | ~125-130 |
| C-6 | 112.9 | 134.1 | ~110-115 |
| C-7 | 162.7 | 117.5 | ~155-160 (C-O) |
| C-8 | 101.0 | 117.5 | ~100-105 (C-O) |
| C-8a | 155.9 | 154.2 | ~150-155 |
| 7-OCH₃ | 55.8 | - | ~56 |
| 7-CH₃ | - | 21.5 | - |
Table 4: FT-IR Spectroscopic Data of Comparative Coumarins (cm⁻¹)
| Functional Group | Coumarin | Expected for this compound |
| O-H stretch (hydroxyl) | - | ~3300-3500 (broad) |
| C-H stretch (aromatic) | ~3050-3100 | ~3050-3100 |
| C=O stretch (lactone) | ~1720-1740 | ~1700-1730 |
| C=C stretch (aromatic) | ~1600, ~1490 | ~1600, ~1480 |
| C-O stretch (ether) | - | ~1270, ~1030 |
| C-O stretch (hydroxyl) | - | ~1200 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0 to 200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Background Spectrum: Run a background scan with an empty sample holder or a pure KBr pellet to subtract the spectral contributions of atmospheric CO₂ and water.
-
Sample Spectrum: Place the sample pellet in the sample holder and acquire the IR spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which aids in structural elucidation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to calculate the elemental formula.
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs.
-
Visualizing the Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic validation of a chemical structure.
References
A Comparative Analysis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and Other Bioactive Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scoparone, and other prominent coumarins. The objective is to offer an evidence-based comparison of their biological activities, supported by experimental data, to aid in research and drug development endeavors.
Introduction to Scoparone and Other Coumarins
Scoparone is a naturally occurring coumarin found in various medicinal plants, notably Artemisia scoparia.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][4] This guide compares scoparone with other well-researched coumarins such as scopoletin, esculetin, umbelliferone, imperatorin, and xanthotoxin, providing a quantitative and mechanistic overview of their therapeutic potential.
Comparative Biological Activity: Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the antioxidant, anti-inflammatory, and anticancer activities of scoparone and other selected coumarins. Lower IC50 values indicate greater potency.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Coumarin | IC50 (µM) |
| Scopoletin | 190[5][6] |
| Esculetin | 25.18[7] |
| Umbelliferone | >100 (Low Activity) |
| Imperatorin | Data Not Available |
| Xanthotoxin | Data Not Available |
| Ascorbic Acid (Standard) | ~110 |
Table 2: Comparative Anti-inflammatory Activity
| Coumarin | Assay | IC50 (µM) |
| Scoparone | 5-Lipoxygenase Inhibition | <1.0 µg/mL* |
| Scopoletin | 5-Lipoxygenase Inhibition | 1.76[5][6] |
| Esculetin | 5-Lipoxygenase Inhibition | 6.6[7] |
| Imperatorin | COX-2 Inhibition | ~100 (equipotent to COX-1)[8] |
| Xanthotoxin | Nitric Oxide (NO) Production | 27.3[9] |
Table 3: Comparative Anticancer Activity (Cytotoxicity against Various Cancer Cell Lines)
| Coumarin | Cell Line | IC50 (µM) |
| Scoparone | Capan-2 (Pancreatic) | 225.2[10] |
| SW1990 (Pancreatic) | 209.1[10] | |
| Scopoletin | HeLa (Cervical) | 7.5 - 25[11] |
| Esculetin | Hep-2 (Laryngeal) | 1.958 (72h)[1] |
| HT-29 (Colorectal) | 55 (48h)[1] | |
| Malignant Melanoma | 18.20 - 120.64[12] | |
| Umbelliferone | MCF-7 (Breast) | 15.56 (48h)[13] |
| MDA-MB-231 (Breast) | 10.31 (48h)[13] | |
| HepG2 (Hepatocellular) | >50 (low activity)[8] | |
| Imperatorin | HT-29 (Colon) | 78[14][15] |
| RK33 (Larynx) | 67.8[16] | |
| Xanthotoxin | HepG2 (Hepatocellular) | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (Coumarins) and a standard antioxidant (e.g., Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer (capable of reading absorbance at 517 nm)
-
-
Procedure:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare serial dilutions of the test compounds and the standard antioxidant in the same solvent.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and standard to separate wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.[1][17][18]
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
This colorimetric assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
-
Reagents and Equipment:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (typically 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader (capable of reading absorbance at ~570 nm)
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined.[5][12][19][20][21]
-
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Materials and Equipment:
-
Rats or mice
-
Carrageenan solution (typically 1% in sterile saline)
-
Test compounds and a standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or calipers to measure paw volume/thickness
-
Syringes and needles
-
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
Administer the test compounds and the standard drug to different groups of animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection. A control group receives only the vehicle.
-
At a predetermined time after drug administration (e.g., 30-60 minutes), inject a specific volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each treated group compared to the control group.[14][22][23][24][25]
-
Signaling Pathways and Mechanisms of Action
The biological activities of scoparone and other coumarins are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathways
Many coumarins, including scoparone, exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor-kappa B) signaling pathway .[26][27][28][29] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Scoparone inhibits the NF-κB signaling pathway.
Scopoletin has been shown to modulate the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway , which is involved in cell survival and inflammation.[30][31][32]
Caption: Scopoletin's inhibitory effect on the PI3K/Akt pathway.
Anticancer Signaling Pathways
The anticancer activity of many coumarins, including esculetin, is often mediated by the induction of apoptosis (programmed cell death) . This process involves a cascade of caspases and is regulated by the Bcl-2 family of proteins.[2][3][7][13][33]
Caption: Esculetin induces apoptosis via the mitochondrial pathway.
Experimental Workflow Visualization
The general workflow for in vitro cytotoxicity testing provides a logical sequence for assessing the anticancer potential of coumarins.
Caption: General workflow for MTT cytotoxicity assay.
Conclusion
This comparative guide highlights the significant therapeutic potential of scoparone and other coumarins. The provided quantitative data demonstrates their varying potencies in antioxidant, anti-inflammatory, and anticancer activities. The detailed experimental protocols and mechanistic diagrams offer a foundational resource for researchers to design and interpret studies in this promising area of drug discovery. Further research is warranted to fully elucidate the structure-activity relationships and to translate these preclinical findings into clinical applications.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. academic.oup.com [academic.oup.com]
- 3. Esculetin, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Esculetin has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Esculetin has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. inotiv.com [inotiv.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. Scoparone inhibits PMA-induced IL-8 and MCP-1 production through suppression of NF-kappaB activation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its structurally related analogs. The information presented is supported by experimental data from various studies, offering a comprehensive overview of their potential as therapeutic agents. This document focuses on their anti-inflammatory, anticancer, and antimicrobial properties, detailing the experimental methodologies used to ascertain these activities and the signaling pathways through which they may exert their effects.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and its analogs varies significantly with structural modifications. The following tables summarize the quantitative data from several studies, providing a basis for comparing their anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Activity
Coumarin derivatives have demonstrated significant anti-inflammatory potential, often by modulating key signaling pathways.[1] The following table presents data on the inhibition of inflammatory markers by various analogs.
| Compound | Assay | Model/Cell Line | Concentration/Dose | % Inhibition / Effect | Reference |
| 4-Hydroxy-7-methoxycoumarin | Nitric Oxide (NO) Production | LPS-activated RAW264.7 | 1.2 mM | Significantly reduced | [2] |
| Prostaglandin E2 (PGE2) Production | LPS-activated RAW264.7 | 1.2 mM | Significantly reduced | [2] | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-activated RAW264.7 | 1.2 mM | Significantly reduced | [2] | |
| 6-Methylcoumarin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Concentration-dependent | Reduced | [3] |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 | Concentration-dependent | Reduced | [3] | |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | LPS-stimulated RAW 264.7 | Concentration-dependent | Reduced | [3] | |
| 7-Hydroxycoumarin (Umbelliferone) | Carrageenan-induced paw edema | Mice | 30-120 mg/kg (oral) | Dose-related antinociceptive and anti-inflammatory effects | [4] |
| iNOS, NO, and IL-6 production | J774 macrophages | 100 µM | 47% (iNOS), 65% (NO), 34% (IL-6) | [4] | |
| Acenocoumarol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | 62.5, 125, 250 µM | Significantly decreased | [5] |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 | 62.5, 125, 250 µM | Significantly decreased | [5] | |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 | 62.5, 125, 250 µM | Significantly decreased | [5] | |
| Coumarin-Curcumin Hybrid (14b) | Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | LPS-Macrophage cells | EC50 = 5.32 µM | Significant reduction | [6] |
| Muralatins A, B, H, and others | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 | IC50 = 6.0–14.5 μM | Inhibition | [7] |
Anticancer Activity
Benzopyran-2-one derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[8] The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Substituted 8-Methoxycoumarin (Compound 6) | MCF-7 (Breast Cancer) | 6.621 | [9] |
| MDA-MB-231 (Breast Cancer) | 9.62 | [9] | |
| 3-Substituted 8-Methoxycoumarin (Compound 3) | MCF-7 (Breast Cancer) | 9.165 | [9] |
| MDA-MB-231 (Breast Cancer) | 12.65 | [9] | |
| Staurosporine (Reference) | MCF-7 (Breast Cancer) | 4.086 | [9] |
| MDA-MB-231 (Breast Cancer) | 7.03 | [9] | |
| Coumarin Derivative (3a) | HCT-116 (Colon Cancer) | 1.93 | [10] |
| MCF-7 (Breast Cancer) | 1.25 | [10] | |
| Doxorubicin (Reference) | HCT-116 and MCF-7 | More potent than 3a | [10] |
| Coumarin-based Derivative (68) | MCF-7 (Breast Cancer) | 1.24 | [11] |
| Coumarin-based Derivative (69) | MCF-7 (Breast Cancer) | 1.65 | [11] |
| Staurosporine (Reference) | MCF-7 (Breast Cancer) | 8.81 | [11] |
| Coumarin Sulfonamide (78a) | MCF-7 (Breast Cancer) | 10.95 ± 0.96 | [11] |
| Coumarin Sulfonamide (78b) | MCF-7 (Breast Cancer) | 10.62 ± 1.35 | [11] |
| 3-(coumarin-3-yl)-acrolein (5d) | A549, KB, Hela, MCF-7 | Potent activity | [12] |
| 3-(coumarin-3-yl)-acrolein (6e) | A549, KB, Hela, MCF-7 | Potent activity | [12] |
Antimicrobial Activity
The antimicrobial efficacy of benzopyran-2-one derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Amphiphilic Benzopyran Derivatives (4h, 17e) | Gram-positive bacteria | 1-4 | [13] |
| Aminoacetylenic 7-Methoxy-2-Naphthole Derivatives (RZ2, RZ5, RZ6, RZ7) | S. aureus | 62.5 | [14] |
| B. subtilis | 62.5 | [14] | |
| E. coli | 125 | [14] | |
| P. aeruginosa | 125 | [14] | |
| Fungi | 62.5 | [14] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate the biological activities of this compound and its analogs.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]
Procedure:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO). Various concentrations of the compounds are added to the wells. Control wells include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). The plates are then incubated for a specified period, usually 48-72 hours.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for approximately 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity (LPS-induced RAW 264.7 Macrophages)
This in vitro model is widely used to screen for anti-inflammatory compounds by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response. A negative control group (without LPS) and a positive control group (LPS-stimulated without test compound) are included.
-
Incubation: The plates are incubated for a period sufficient to allow for the production of inflammatory mediators (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibitory effect of the compounds on the production of these inflammatory mediators is calculated relative to the LPS-stimulated control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Inhibition of NF-κB and MAPK signaling pathways by coumarin analogs.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.
References
- 1. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs [mdpi.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 12. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 13. Design, synthesis and biological evaluation of amphiphilic benzopyran derivatives as potent antibacterial agents against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is fundamental to research and drug development. This guide presents a comparative analysis of three prevalent analytical techniques for the determination of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring coumarin commonly known as scopoletin.[1][2] Scopoletin is recognized for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making its precise measurement in matrices like plant extracts and biological fluids essential for quality control and pharmacokinetic studies.[1][3]
This publication cross-validates High-Performance Liquid Chromatography with UV Detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing the objective experimental data and detailed protocols necessary for informed method selection.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the key quantitative performance parameters of the validated methods for scopoletin analysis, derived from various experimental studies.
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection.[1] | Planar chromatographic separation followed by densitometric analysis.[4] | Chromatographic separation followed by mass-based detection of precursor and product ions.[5] |
| Linearity Range | 20-100 ppm (µg/mL)[6] | 100-600 ng/band[4][7] | 5-1000 ng/mL[5][8] |
| Correlation Coefficient (r²) | > 0.996[6] | Not explicitly stated, but linearity is confirmed.[4] | > 0.999[5][8] |
| Limit of Detection (LOD) | 5.0 ppm (µg/mL)[6] | 2.238 µg/mL (by UV-Vis)[9] | 1 ng/mL[5] |
| Limit of Quantification (LOQ) | 7.5 ppm (µg/mL)[6] | 7.463 µg/mL (by UV-Vis)[9] | 5 ng/mL[5][8] |
| Accuracy (% Recovery) | 99.10 - 100.1%[6] | 100.25 - 105.37%[9] | 93.9 - 96.6%[5] |
| Precision (% RSD) | < 1.29%[6] | < 2.0% | < 6.1%[5][8] |
| Specificity | Moderate to High[1] | Moderate | Very High[1] |
| Primary Application | Quantification in herbal extracts and formulations.[1] | Cost-effective quantification of multiple samples simultaneously.[4] | Quantification in complex biological matrices (e.g., plasma).[1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for each of the compared methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This robust and widely available method is well-suited for the routine quality control of scopoletin in herbal extracts and formulations.[1]
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., Phenomenex, 250 mm × 4.6 mm, 5µm) and a UV detector is used.[6]
-
Mobile Phase: An isocratic mixture of methanol and water (30:70 v/v) containing 0.1% v/v formic acid is a common mobile phase.[1][6] The mobile phase should be filtered and degassed prior to use.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 344 nm or 366 nm.[6][9]
-
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of scopoletin (e.g., 1000 ppm) is prepared by accurately weighing the reference standard and dissolving it in methanol.[1][6]
-
Calibration Standards: A series of calibration standards (e.g., 20-100 ppm) are prepared by diluting the stock solution with the mobile phase.[1][6]
-
Sample Preparation: A known quantity of the extract is dissolved in the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter before injection.[1]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a cost-effective and high-throughput alternative to HPLC, allowing for the simultaneous analysis of numerous samples.[4]
-
Instrumentation: An HPTLC system with a densitometric scanner is used.
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are used for separation.[4]
-
Mobile Phase (Solvent System): A mixture of toluene, ethyl acetate, methanol, and formic acid (3.9:3.9:0.3:1.7 v/v/v/v) has been shown to provide good resolution.[4] Chamber saturation for 20 minutes is recommended.[10]
-
Detection: Densitometric analysis is carried out at a wavelength of 335 nm.[4] Scopoletin also emits blue fluorescence under UV light at 365 nm, which can be used for qualitative identification.[11]
-
Standard and Sample Preparation:
-
Standard Stock Solution: A standard solution of scopoletin (e.g., 1000 µg/mL) is prepared in methanol.[4]
-
Calibration Standards: Different volumes of the standard solution are applied to the HPTLC plate to obtain a concentration range of 100–600 µ g/band .[4]
-
Sample Preparation: The sample extract is dissolved in methanol and applied to the plate.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal method for quantifying scopoletin in complex biological matrices such as plasma for pharmacokinetic studies.[1][5]
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.[8][12]
-
Chromatographic Column: A reversed-phase C18 column is typically used.[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water is common.[5][8]
-
Ionization and Detection: The analysis is performed using positive ion electrospray ionization in Multiple Reaction Monitoring (MRM) mode.[5][8] The precursor-to-product ion transition for scopoletin is m/z 193.2 → 132.9.[13]
-
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of scopoletin is prepared in a suitable solvent like methanol.
-
Calibration Standards: For plasma analysis, calibration standards are prepared by spiking blank plasma with the stock solution to achieve a concentration range of 5 to 1000 ng/mL.[5]
-
Sample Preparation (Protein Precipitation): To a plasma sample, an internal standard (like xanthotoxin) is added, followed by a precipitating agent such as an acetonitrile-methanol mixture (2:1, v/v).[5][8] The sample is then vortexed and centrifuged, and the resulting supernatant is injected into the system.[5]
-
Visualized Workflows and Logical Relationships
To ensure the reliability of analytical data, a structured validation process is essential. The diagram below illustrates a logical workflow for the cross-validation and selection of an appropriate analytical method.
Caption: Logical workflow for analytical method cross-validation.
Conclusion
The cross-validation of analytical methods for this compound (scopoletin) reveals distinct advantages for each technique.
-
HPLC-UV stands out as a reliable and robust "workhorse" method, ideal for routine quality control and quantification in moderately complex samples like herbal formulations.[1][6]
-
HPTLC provides a significant advantage in terms of throughput and cost-effectiveness, making it suitable for the rapid screening of a large number of samples simultaneously.[4]
-
LC-MS/MS is unparalleled in its sensitivity and selectivity, establishing it as the gold standard for bioanalytical applications, such as pharmacokinetic studies, where trace-level detection in complex biological matrices is required.[1][5]
Ultimately, the choice of method should be guided by the specific requirements of the research, considering the nature of the sample matrix, the required level of sensitivity, and practical constraints such as instrument availability and sample throughput needs. This guide provides the foundational data and protocols to support an informed and objective decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Quantification and Validation of Biomarker Scopoletin in Paederia foetida by qNMR and UV–Vis for Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repository.stfi.ac.id [repository.stfi.ac.id]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one versus [specific compound name] in [specific assay]
In the realm of antioxidant research, both Scopoletin (8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one) and Quercetin stand out as potent natural compounds. This guide provides a head-to-head comparison of their performance in the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of Scopoletin and Quercetin can be quantitatively compared using their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values from the DPPH assay. A lower value indicates greater antioxidant potency.
| Compound | Assay | EC₅₀ / IC₅₀ (µM) | Reference |
| Scopoletin | DPPH Radical Scavenging | 191.51 ± 0.01 | [1] |
| Quercetin | DPPH Radical Scavenging | Significantly lower than Scopoletin | [1] |
| Scopoletin | ABTS Radical Scavenging | 5.62 ± 0.03 | [1] |
| Ascorbic Acid (Standard) | ABTS Radical Scavenging | 8.74 ± 0.06 | [1] |
| Scopoletin | Ferric Reducing Antioxidant Power (FRAP) | 254.99 ± 0.64 | [1] |
| Quercetin | Ferric Reducing Antioxidant Power (FRAP) | Significantly higher than Scopoletin | [1] |
| Ascorbic Acid (Standard) | Ferric Reducing Antioxidant Power (FRAP) | 1970.00 ± 0.23 | [1] |
*While a direct side-by-side numerical comparison for Quercetin in the same study was not specified in the provided results, the text indicates that Quercetin consistently demonstrates superior antioxidant activity in various assays compared to Scopoletin.[1] It is a widely recognized potent antioxidant often used as a positive control.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the antioxidant activity of Scopoletin and Quercetin using the DPPH assay.[2][3][4]
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[2] This change in absorbance is measured spectrophotometrically at approximately 517 nm and is proportional to the radical scavenging activity of the antioxidant.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Scopoletin
-
Quercetin (or other standard antioxidant like Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[3][5]
-
Preparation of Test and Standard Solutions:
-
Prepare stock solutions of Scopoletin and Quercetin (e.g., 1 mg/mL) in methanol or ethanol.
-
Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[2]
-
-
Assay Procedure:
-
To a 96-well plate, add a specific volume of the test or standard solutions to individual wells.
-
Add the DPPH working solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[3][4][5]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2][3][5]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the control (DPPH solution without the test compound).
-
Asample is the absorbance of the test sample (DPPH solution with the test compound).
-
-
Determination of EC₅₀/IC₅₀: The EC₅₀ or IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The EC₅₀/IC₅₀ is the concentration required to scavenge 50% of the DPPH radicals.
Signaling Pathways Modulated by Scopoletin
Scopoletin exerts its biological effects, including its antioxidant activity, through the modulation of several key intracellular signaling pathways.[5] Understanding these pathways is crucial for the development of targeted therapeutic strategies.
References
- 1. Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. (Burseraceae Kunth) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Benchmarking different synthesis routes for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a valuable coumarin derivative also known as Daphnetin-7-methyl ether. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The following sections detail different synthetic approaches, presenting quantitative data, comprehensive experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Data Summary: A Comparative Overview of Synthesis Routes
While multiple synthetic strategies can be envisaged for the preparation of this compound, detailed experimental data with comparative metrics is scarce in the readily available scientific literature. However, based on established coumarin synthesis reactions, two primary routes are proposed and analyzed here: the Pechmann Condensation and the Perkin Reaction. The following table summarizes the key aspects of a documented Pechmann condensation approach. Data for a specific Perkin reaction route to this molecule is not sufficiently detailed in the literature to provide a direct quantitative comparison.
| Parameter | Pechmann Condensation |
| Starting Materials | 2,3,4-Trihydroxybenzaldehyde, Malonic acid |
| Key Reagents/Catalyst | Anhydrous Aluminium Chloride (AlCl₃) |
| Reaction Type | Condensation/Cyclization |
| Reaction Temperature | Not specified |
| Reaction Time | Not specified |
| Overall Yield | Not specified |
| Purity of Final Product | Not specified |
| Advantages | Utilizes a readily available starting material. |
| Disadvantages | Lack of detailed public data on yield and specific conditions. |
Visualizing the Synthesis Pathways
To illustrate the logical flow of the primary synthetic methodologies for coumarins, the following diagrams outline the general schemes for the Pechmann Condensation and the Perkin Reaction as they would apply to the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, a general procedure based on the Pechmann condensation, a common method for coumarin synthesis, can be outlined based on syntheses of similar structures.
Route 1: Pechmann Condensation
The Pechmann condensation provides a direct route to the coumarin core through the reaction of a phenol with a β-ketoester or, in some variations, malic or malonic acid, under acidic conditions. For the synthesis of the target molecule, 2,3,4-trihydroxybenzaldehyde is a logical starting material.
Starting Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Malonic acid
-
Anhydrous Aluminium Chloride (AlCl₃)
-
Suitable solvent (e.g., nitrobenzene or solvent-free)
General Procedure (Hypothetical, based on similar reactions):
-
A mixture of 2,3,4-trihydroxybenzaldehyde and malonic acid is prepared in a suitable reaction vessel.
-
Anhydrous aluminium chloride is added portion-wise as a catalyst. The reaction can be carried out in a high-boiling solvent like nitrobenzene or under solvent-free conditions.
-
The reaction mixture is heated to a temperature typically ranging from 100 to 180 °C and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of ice and hydrochloric acid to decompose the catalyst and precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Note: The synthesis of this compound has been described in the Polish journal Acta Poloniae Pharmaceutica in 1990, but the detailed experimental procedure from this source is not widely available.[1]
Route 2: Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt to form an α,β-unsaturated carboxylic acid, which can then cyclize to form a coumarin. For the target molecule, a plausible starting material would be 2,3-dihydroxy-4-methoxybenzaldehyde.
Starting Materials:
-
2,3-Dihydroxy-4-methoxybenzaldehyde
-
Acetic anhydride
-
Sodium acetate (or other base catalyst)
General Procedure (Hypothetical):
-
A mixture of 2,3-dihydroxy-4-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at reflux, typically in the range of 140-180 °C, for several hours.
-
After cooling, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride.
-
The resulting crude product is then subjected to acidic workup to facilitate the lactonization (ring closure) to the coumarin.
-
The precipitated solid is collected by filtration, washed, and dried.
-
Purification is carried out by recrystallization from an appropriate solvent.
Conclusion
The synthesis of this compound can be approached through classical coumarin synthesis methodologies such as the Pechmann condensation and the Perkin reaction. While the Pechmann condensation starting from 2,3,4-trihydroxybenzaldehyde appears to be a viable route, the lack of detailed and reproducible experimental data in the public domain presents a challenge for direct implementation and optimization. The Perkin reaction offers an alternative pathway, though specific conditions for this target molecule are also not well-documented.
For researchers and drug development professionals, the choice of synthetic route will likely depend on the availability and cost of the specific starting materials and the amenability of the general procedures to optimization and scale-up. Further investigation and experimental validation of the outlined hypothetical procedures are necessary to establish a robust and efficient synthesis of this important coumarin derivative.
References
Ensuring Reproducibility in Experimental Results: A Comparative Guide to 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a framework for ensuring consistent results when working with the coumarin derivative 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as Daphnetin-7-methyl ether or 8-Hydroxy-7-methoxycoumarin.[1][2][3] By offering a comparative analysis of its performance with relevant alternatives and detailing experimental protocols, this document aims to support robust and reliable research outcomes.
Factors Influencing Reproducibility
Several factors can impact the reproducibility of experiments involving chemical compounds. These include the purity of the compound, the stability of the substance under experimental conditions, and the precise execution of the protocol. Variations in cell lines, animal models, and reagent sources can also introduce variability. Therefore, meticulous documentation and adherence to standardized procedures are paramount.
Comparative Performance Data
While specific quantitative data for the anti-inflammatory and antioxidant activities of this compound is not extensively available in the public domain, we can draw comparisons from structurally related coumarin derivatives to understand its potential efficacy.
Anti-Inflammatory Activity
The anti-inflammatory potential of coumarins is often evaluated using in vivo models like the carrageenan-induced paw edema assay and in vitro assays measuring the inhibition of inflammatory mediators.
Table 1: Comparative Anti-Inflammatory Activity of Coumarin Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| 6-(4-Bromobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | Not Specified | 3 | 44.05 | Indomethacin | 33.33 |
| 6-(3-Hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | Not Specified | 3 | 38.10 | Indomethacin | 33.33 |
| 7-Methoxycoumarin | 7 mg/kg | 3 | 49.78 | Indomethacin | 57.93 |
Data for this compound in this assay is needed for direct comparison.
Table 2: In Vitro Anti-Inflammatory Activity of 7-Methoxycoumarin
| Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) (Reference) |
| COX-2 | 17.26 | Celecoxib | 4.89 |
| IL-1β | 110.96 | Dexamethasone | 96.10 |
| TNF-α | 34.32 | Dexamethasone | 29.20 |
IC₅₀ values for this compound are required for a comprehensive comparison.
Antioxidant Activity
The antioxidant capacity of coumarins is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Comparative Antioxidant Activity of Coumarin Derivatives (DPPH Radical Scavenging Assay)
| Compound | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) (Reference) |
| 4-Methyl-7-hydroxycoumarin derivative 4 | 90.0 ± 3.0 | Ascorbic Acid | 91.00 ± 1.5 |
| 4-Methyl-7-hydroxycoumarin derivative 3 | 87.05 ± 0.00 | Ascorbic Acid | 91.00 ± 1.5 |
| 4-Methyl-7-hydroxycoumarin derivative 2 | 86.0 ± 2.00 | Ascorbic Acid | 91.00 ± 1.5 |
IC₅₀ values for this compound in this assay would enable a direct performance evaluation.
Key Signaling Pathways
Coumarin derivatives often exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for interpreting experimental results.
Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives.
Caption: Activation of the Nrf2 antioxidant response pathway by coumarins.
Detailed Experimental Protocols
To ensure the reproducibility of experimental results, it is essential to follow detailed and standardized protocols.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-180 g) are typically used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into control, standard, and test groups.
-
Compound Administration: Administer this compound (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally to the test groups. The standard group receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg), and the control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
DPPH Radical Scavenging Assay
This in vitro assay is a rapid and simple method to evaluate the antioxidant activity of a compound.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
This compound solutions at various concentrations.
-
Ascorbic acid or Trolox as a standard antioxidant.
-
-
Procedure:
-
In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Caption: Workflow for the DPPH radical scavenging assay.
By adhering to these detailed protocols and utilizing the comparative data provided, researchers can enhance the reproducibility of their experimental results with this compound and contribute to the generation of robust and reliable scientific knowledge. Further studies are encouraged to generate specific quantitative data for this compound to facilitate more direct and comprehensive comparisons.
References
Confirming the Purity of Synthesized 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a coumarin derivative. The following sections detail the experimental protocols for key analytical techniques, present comparative data, and offer visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods for Purity Determination
The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance aspects of the most common methods for the purity determination of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy | Melting Point & Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[1] | Signal intensity is directly proportional to the number of nuclei.[2] | Measurement of mass-to-charge ratio of ionized molecules. | Absorption of infrared radiation by molecular vibrations. | Physical property (melting point) and separation based on differential adsorption (TLC).[3] |
| Information Provided | Quantitative purity (area %), presence of impurities, retention time. | Absolute purity, structural confirmation, quantification of impurities against a standard.[4] | Molecular weight confirmation, fragmentation patterns for structural elucidation. | Presence of functional groups, confirmation of molecular structure. | Preliminary purity assessment, indication of impurities, qualitative separation of components. |
| Sensitivity | High (ng to pg level) | Moderate to High | Very High (pg to fg level) | Moderate | Low to Moderate |
| Precision | High (RSD < 2%) | Very High (RSD < 1%) | High (for quantitative methods) | Moderate (primarily qualitative) | Low (Melting Point) / Semi-quantitative (TLC) |
| Sample Requirement | Low (µg) | Moderate (mg) | Very Low (ng to pg) | Low (µg to mg) | Low (mg) |
| Throughput | High | Moderate | High | High | High |
| Key Advantage | Robust, widely available, excellent for separating complex mixtures. | Primary analytical method, does not require a reference standard of the analyte.[5] | High sensitivity and specificity for molecular weight determination. | Fast, non-destructive, provides structural information. | Simple, inexpensive, good for initial screening. |
| Limitations | Requires a reference standard for identification and quantification, potential for co-elution. | Lower sensitivity than MS, requires a certified internal standard for absolute quantification.[6] | May not distinguish between isomers, ionization suppression can be an issue. | Not suitable for quantifying purity, limited information on the nature of impurities. | Imprecise, melting point depression can be caused by various factors, TLC is not quantitative. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are tailored for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the synthesized compound by separating it from potential impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of methanol to prepare a stock solution of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an accurate determination of the absolute purity of the synthesized compound using an internal standard.[7]
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The standard should have a resonance peak that does not overlap with the analyte peaks.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of both the analyte and the internal standard (typically 30-60 seconds).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Method: Direct Infusion Electrospray Ionization (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Sample Preparation:
-
Prepare a dilute solution of the synthesized compound (approximately 10 µg/mL) in methanol or acetonitrile.
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the synthesized molecule, confirming its structure.
Method: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument: FTIR spectrometer with an ATR accessory.
-
Spectral Range: 4000 - 400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16.
Sample Preparation:
-
Place a small amount of the solid synthesized compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
Melting Point and Thin-Layer Chromatography (TLC)
These are classical methods for a preliminary assessment of purity.
Melting Point Determination:
-
Pack a small amount of the dry, synthesized compound into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) and record the temperature range over which the compound melts. A sharp melting point range close to the literature value (173-174 °C) indicates high purity.[6]
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent like ethyl acetate or dichloromethane.
-
Procedure:
-
Spot the sample solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm and 365 nm). A single spot indicates a likely pure compound.
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
References
- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. qNMR - BIPM [bipm.org]
In Vivo Validation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: A Comparative Guide Based on Structurally Related Compounds
A comprehensive review of scientific literature reveals a notable scarcity of direct in vivo studies on 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative analysis of in vivo findings for structurally similar coumarin and benzopyran-2-one derivatives. By examining the activities of these related compounds, we can infer potential therapeutic applications and signaling pathways that may be relevant to this compound, thereby guiding future in vivo research.
Executive Summary
Comparative Analysis of In Vivo and In Vitro Findings
To contextualize the potential of this compound, we present a comparative analysis with two closely related compounds for which experimental data is available: a class of synthetic coumarin derivatives with demonstrated in vivo anti-inflammatory activity and 8-Methoxycoumarin, which has been studied for its effects on melanogenesis.
Anti-Inflammatory Potential: Insights from Coumarin Derivatives
Numerous studies have reported the in vivo anti-inflammatory properties of various coumarin derivatives. These compounds have been shown to be effective in animal models of acute and chronic inflammation.
Table 1: In Vivo Anti-inflammatory Activity of Synthetic Coumarin Derivatives
| Compound/Alternative | Animal Model | Key Efficacy Parameter | Dosage | Results | Reference |
| Coumarin Derivatives | Carrageenan-induced paw edema in rats | Inhibition of edema | Not specified | Significant inhibition of paw edema | [1][2] |
| Coumarin Derivatives | Freund's adjuvant-induced arthritis in rats | Suppression of arthritis | Not specified | Significant suppression of arthritis | [1][2] |
| Indomethacin (Standard) | Carrageenan-induced paw edema in rats | Inhibition of edema | 10 mg/kg | Standard reference for anti-inflammatory activity | |
| Celecoxib (Standard) | Formalin-induced hind paw edema | Inhibition of edema | Not specified | Standard reference for anti-inflammatory activity | [3] |
Melanogenesis Modulation: Evidence from 8-Methoxycoumarin
In vitro studies have shown that 8-Methoxycoumarin can enhance melanogenesis, suggesting its potential for treating hypopigmentation disorders.
Table 2: In Vitro Effects of 8-Methoxycoumarin on Melanogenesis
| Compound/Alternative | Cell Line | Key Parameter | Concentration | Results | Reference |
| 8-Methoxycoumarin | B16F10 murine melanoma cells | Melanin content | Various | Significantly increased melanin content | [4] |
| 8-Methoxycoumarin | B16F10 murine melanoma cells | Tyrosinase expression | Various | Upregulated tyrosinase expression | [4] |
| α-MSH (Positive Control) | B16F10 murine melanoma cells | Melanin content | Not specified | Standard positive control for melanogenesis | [4] |
Signaling Pathways
The biological activities of these coumarin derivatives are underpinned by their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and predicting the effects of this compound.
MAPK Signaling Pathway in Melanogenesis
8-Methoxycoumarin has been shown to enhance melanogenesis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This involves the phosphorylation of p38 and JNK, and the inhibition of ERK phosphorylation, leading to the upregulation of transcription factors that drive the expression of melanogenic enzymes like tyrosinase.
MAPK signaling pathway in melanogenesis.
Experimental Protocols
To facilitate the design of future in vivo studies for this compound, this section provides a detailed methodology for a common in vivo anti-inflammatory model.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.
Objective: To evaluate the ability of a test compound to reduce paw edema induced by carrageenan.
Animals: Male Wistar rats (180-220 g).
Materials:
-
Test compound (e.g., coumarin derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are randomly divided into groups (n=6):
-
Control group (vehicle)
-
Standard group (e.g., Indomethacin 10 mg/kg)
-
Test groups (different doses of the test compound)
-
-
The test compound, standard drug, or vehicle is administered orally.
-
One hour after administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a suitable post-hoc test. A p-value < 0.05 is considered statistically significant.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In-vivo and In-vitro Anti-inflammatory Evaluation of some Novel Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (also known as Isoscopoletin), a coumarin compound utilized in various research applications.
This document outlines the necessary procedural steps to mitigate risks and adhere to regulatory requirements, ensuring the protection of both laboratory personnel and the environment. The following information is compiled from safety data sheets (SDS) to provide clear, actionable guidance.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2] Work should be performed in a well-ventilated area to avoid inhalation of dust.[2][3]
Key Hazards:
In the event of exposure, consult the substance's SDS for detailed first-aid measures.[2][3][5]
Summary of Chemical and Disposal Information
The following table summarizes key data for this compound, providing a quick reference for safe handling and disposal.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Isoscopoletin, Esculetin 7-methyl ether |
| CAS Number | 19492-03-6, 776-86-3 |
| Molecular Formula | C₁₀H₈O₄ |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2); Skin Sensitization (Category 1); Specific target organ toxicity - single exposure (Category 3)[1][2][4] |
| Primary Disposal Route | Licensed Chemical Destruction Plant / Controlled Incineration[5] |
| Prohibited Disposal | Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[5] |
| Transportation Info | UN Number: 2811, Class: 6.1, Packing Group: III (Toxic solid, organic, n.o.s.)[1] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is crucial for the safe disposal of this compound.
1. Waste Collection and Storage:
- Leave the chemical waste in its original, properly labeled container.[1]
- Do not mix with other waste streams.[1]
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
- Ensure the container is tightly closed.[2][3]
- Handle uncleaned containers as you would the product itself.[1]
2. Accidental Spill Management:
- In case of a spill, avoid dust formation.[1][5]
- Evacuate non-essential personnel from the area.[5]
- Wear appropriate PPE, including chemical-impermeable gloves and a respirator if ventilation is inadequate.[2][5]
- Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[2][3]
- Clean the affected area thoroughly.[1]
- Prevent the spilled material from entering drains or waterways.[1][3]
3. Final Disposal:
- All waste material must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1][6]
- The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
- Package the waste container for transport according to the guidelines for UN 2811 toxic solids.[1]
- Arrange for collection by an approved hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (CAS No. 19492-03-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Summary
This compound is a hydroxycoumarin that requires careful handling due to its potential health hazards.[1][2] Based on available safety data, the primary concerns are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Due to the limited specific data for this compound, it is prudent to handle it with the same precautions as other hazardous coumarin compounds.
Quantitative Data Summary
| Property | Data | Source |
| Molecular Formula | C₁₀H₈O₄ | PubChem[1] |
| Molecular Weight | 192.17 g/mol | PubChem[1] |
| Physical State | Solid | HMDB[1] |
| Melting Point | 173 - 174 °C | HMDB[1] |
| CAS Number | 19492-03-6 | ChemicalBook[3] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory to minimize exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves.[4][5] | Provides a barrier against skin contact and potential irritation. |
| Body Protection | A lab coat is mandatory.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] | Necessary when engineering controls are insufficient to control airborne dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize dust inhalation.[4]
-
Cover work surfaces with absorbent, disposable pads to contain any potential spills.
2. Weighing and Transfer:
-
Conduct all weighing and transferring of the powdered compound within a chemical fume hood.[4]
-
Use dedicated spatulas and weighing boats.
-
Handle the powder gently to avoid creating dust.
3. Dissolving:
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
The storage area should be clearly labeled as containing hazardous chemicals.
Experimental Workflow Diagram
Caption: Handling workflow for this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
2. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
For solid spills, avoid generating dust by gently sweeping or using a HEPA-filtered vacuum.
-
For liquid spills, absorb with an inert material like vermiculite or sand.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
3. Final Disposal:
-
Dispose of all waste materials through a licensed chemical destruction plant or a certified hazardous waste disposal facility.[7]
-
Do not discharge to sewer systems.[7]
By following these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
